Product packaging for Sodium;2-methyl-3-oxobut-1-en-1-olate(Cat. No.:CAS No. 35116-41-7)

Sodium;2-methyl-3-oxobut-1-en-1-olate

Cat. No.: B1141018
CAS No.: 35116-41-7
M. Wt: 122.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium;2-methyl-3-oxobut-1-en-1-olate, also known as this compound, is a useful research compound. Its molecular formula is C₅H₇NaO₂ and its molecular weight is 122.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅H₇NaO₂ B1141018 Sodium;2-methyl-3-oxobut-1-en-1-olate CAS No. 35116-41-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methyl-3-oxobut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJKSCAQOORQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[O-])C(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Sodium 2-Methyl-3-oxobut-1-en-1-olate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for sodium;2-methyl-3-oxobut-1-en-1-olate, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the methylation of methyl acetoacetate to yield methyl 2-methylacetoacetate, followed by deprotonation to afford the target sodium enolate. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical transformations.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through two sequential reactions:

  • C-Alkylation of Methyl Acetoacetate: The first step involves the methylation of the α-carbon of methyl acetoacetate using an alkylating agent, typically methyl iodide, in the presence of a base. This reaction yields methyl 2-methyl-3-oxobutanoate.

  • Deprotonation of Methyl 2-methyl-3-oxobutanoate: The second step is the deprotonation of the resulting β-keto ester, methyl 2-methyl-3-oxobutanoate, using a strong sodium base, such as sodium methoxide, to generate the desired sodium enolate, this compound.

Synthesis_Pathway MethylAcetoacetate Methyl Acetoacetate Methyl_2_methylacetoacetate Methyl 2-methyl-3-oxobutanoate MethylAcetoacetate->Methyl_2_methylacetoacetate Alkylation MethylIodide Methyl Iodide MethylIodide->Methyl_2_methylacetoacetate Base1 Base (e.g., NaOMe) Base1->Methyl_2_methylacetoacetate TargetEnolate This compound Methyl_2_methylacetoacetate->TargetEnolate Deprotonation SodiumMethoxide Sodium Methoxide SodiumMethoxide->TargetEnolate

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Methyl 2-methyl-3-oxobutanoate

This procedure details the C-alkylation of methyl acetoacetate.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (NaOMe)

  • Methyl iodide (CH₃I)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl acetoacetate is added dropwise to the sodium methoxide solution at room temperature with stirring.

  • After the addition is complete, methyl iodide is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-methyl-3-oxobutanoate.

  • The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/MassYield (%)
Methyl Acetoacetate116.12TBD1.0TBD-
Sodium Methoxide54.02TBD1.0-1.1TBD-
Methyl Iodide141.94TBD1.0-1.1TBD-
Methyl 2-methyl-3-oxobutanoate130.14--TBDTypically >80%

TBD: To be determined based on the specific experimental scale.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Base Prepare NaOMe solution in MeOH Add_MAA Add Methyl Acetoacetate Prep_Base->Add_MAA Add_MeI Add Methyl Iodide Add_MAA->Add_MeI Reflux Reflux Add_MeI->Reflux Evaporation Remove Solvent Reflux->Evaporation Extraction Partition & Extract with Ether Evaporation->Extraction Wash_Dry Wash with Brine & Dry Extraction->Wash_Dry Purification Fractional Distillation Wash_Dry->Purification Final_Product Methyl 2-methyl-3-oxobutanoate Purification->Final_Product

Caption: Experimental workflow for the synthesis of methyl 2-methyl-3-oxobutanoate.

B. Step 2: Synthesis of this compound

This procedure describes the formation of the sodium enolate, which is often generated in situ for subsequent reactions due to its hygroscopic and reactive nature.

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Sodium methoxide (NaOMe) or sodium hydride (NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of sodium methoxide or sodium hydride in the chosen anhydrous solvent is prepared.

  • A solution of methyl 2-methyl-3-oxobutanoate in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period to ensure complete deprotonation.

  • The resulting solution or suspension of this compound is typically used directly in the next synthetic step.

  • If isolation is required, the solvent can be removed under reduced pressure, and the resulting solid should be handled and stored under strictly anhydrous conditions.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/MassYield (%)
Methyl 2-methyl-3-oxobutanoate130.14TBD1.0TBD-
Sodium Methoxide/Hydride54.02 / 24.00TBD1.0TBD-
This compound152.12--TBDQuantitative (in situ)

TBD: To be determined based on the specific experimental scale.

Deprotonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Prep_Base Prepare NaOMe or NaH suspension in anhydrous solvent Add_Ester Add Methyl 2-methyl-3-oxobutanoate solution Prep_Base->Add_Ester Stir Stir at controlled temperature Add_Ester->Stir InSitu_Use Use in situ Stir->InSitu_Use Isolation Isolate (optional) Stir->Isolation

Caption: Experimental workflow for the synthesis of this compound.

III. Characterization Data

Detailed spectroscopic data for the final product, this compound, is not widely available in the literature, likely due to its common in situ generation and use. However, the formation of the enolate can be monitored by techniques such as NMR spectroscopy, where the disappearance of the α-proton signal of the starting β-keto ester and shifts in the signals of the vinyl and methyl protons would be indicative of product formation.

Expected Spectroscopic Features:

  • ¹H NMR: Disappearance of the quartet for the α-hydrogen around 3.6 ppm in the precursor. Appearance of a vinyl proton signal. Shifts in the methyl group signals.

  • ¹³C NMR: Significant shifts in the carbonyl carbon and α-carbon signals upon enolate formation.

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch of the β-keto ester (around 1745 cm⁻¹) and the ketone carbonyl stretch (around 1720 cm⁻¹). Appearance of a strong, broad absorption band for the delocalized enolate system, typically in the 1550-1650 cm⁻¹ region.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and scale of the reaction. Careful handling and inert atmosphere techniques are crucial for the successful synthesis and use of this reactive intermediate.

"Sodium;2-methyl-3-oxobut-1-en-1-olate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Sodium;2-methyl-3-oxobut-1-en-1-olate. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is the sodium salt of the enol tautomer of 2-methyl-3-oxobutanal. Its chemical structure is characterized by a four-carbon backbone with a methyl group at the second position, a ketone at the third position, and a sodium enolate at the first position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate[1]
Molecular Formula C₅H₇NaO₂[1]
Molecular Weight 122.10 g/mol [1]
CAS Number 35116-41-7[1]
PubChem CID 23663473[1]

Table 2: Computed Physical Properties of this compound

PropertyValue
Exact Mass 122.03437374 Da[1]
Topological Polar Surface Area 40.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Complexity 107[1]

Due to a lack of experimentally determined physical properties for this compound, the properties of its precursor, 2-methyl-3-oxobutanal, are provided for reference.

Table 3: Physical Properties of 2-methyl-3-oxobutanal (CAS: 22428-91-7)

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Boiling Point 136.5 °C at 760 mmHg
Flash Point 42.2 °C
Density 0.946 g/cm³

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively documented in the scientific literature. However, a plausible and efficient synthesis can be extrapolated from the known chemistry of its precursor and general methods for enolate formation. The proposed synthetic route is a two-step process:

  • Synthesis of 2-methyl-3-oxobutanal: This precursor can be synthesized through various methods, one of which is the oxidation of a suitable alcohol precursor.

  • Deprotonation to form the Sodium Enolate: Treatment of 2-methyl-3-oxobutanal with a suitable sodium base will yield the target compound.

Experimental Protocol for the Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-methyl-3-oxobutanal (Illustrative Method)

  • Materials: 2-methyl-3-oxobutan-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2-methyl-3-oxobutan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-3-oxobutanal.

Step 2: Synthesis of this compound

  • Materials: 2-methyl-3-oxobutanal, Sodium hydride (NaH) or Sodium ethoxide (NaOEt), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.1 eq, 60% dispersion in mineral oil, washed with hexane) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-methyl-3-oxobutanal (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • The formation of the sodium enolate will result in a precipitate. The solid can be isolated by filtration, washed with anhydrous THF, and dried under vacuum to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Enolate Formation A 2-methyl-3-oxobutan-1-ol C 2-methyl-3-oxobutanal A->C Oxidation B Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) B->C D 2-methyl-3-oxobutanal F This compound D->F Deprotonation E Sodium Hydride (NaH) in Anhydrous THF E->F ReactivityPathways cluster_alkylation C-Alkylation cluster_acylation C-Acylation Enolate This compound AlkylatedProduct alpha-Alkylated Product Enolate->AlkylatedProduct Nucleophilic Attack AcylatedProduct alpha-Acylated Product Enolate->AcylatedProduct Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylatedProduct

References

A Technical Guide to the Spectroscopic Characterization of Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Sodium;2-methyl-3-oxobut-1-en-1-olate (C₅H₇NaO₂). As a niche chemical, publicly available, experimentally derived spectroscopic data for this specific compound is limited. Consequently, this guide presents predicted data based on the analysis of analogous structures, particularly Sodium;3-oxobut-1-en-1-olate.[1] This approach allows for a scientifically grounded estimation of the expected spectral features. The information is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are outlined to provide a framework for the experimental analysis of this and similar organic salts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is extrapolated from known spectral characteristics of similar enolate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

Expected ¹H NMR Data

For this compound, the following proton signals are anticipated. The predictions are based on the analogous structure, Sodium;3-oxobut-1-en-1-olate, with adjustments for the additional methyl group.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Vinylic (=CH-)5.0 - 5.5Singlet1H
Methyl (-CH₃ attached to C=C)1.8 - 2.3Singlet3H
Methyl (-C(=O)CH₃)2.0 - 2.5Singlet3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Data

The ¹³C NMR spectrum is expected to show five distinct carbon signals, providing a map of the carbon skeleton.

Carbon TypePredicted Chemical Shift (δ, ppm)
Methyl (-C H₃ attached to C=C)15 - 25
Methyl (-C(=O)C H₃)20 - 30
Vinylic (=C H-)95 - 110
Enolate Carbon (-C (CH₃)=)160 - 170
Ketone ( C =O)195 - 205

Note: These are predicted values based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The delocalized enolate system is expected to dominate the spectrum.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O and C=C Stretching (delocalized)1500 - 1650Strong
C-H Stretching (sp³ and sp²)2850 - 3100Medium-Weak

Note: The delocalization of electrons in the enolate system typically results in absorption at a lower frequency compared to isolated C=O and C=C bonds.[1]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing ionic and thermally labile compounds.[1]

Ion TypePredicted Mass-to-Charge Ratio (m/z)Ionization Mode
[C₅H₇O₂]⁻ (enolate anion)99.04Negative
[C₅H₇NaO₂ + Na]⁺ (sodiated adduct)145.02Positive

Note: In ESI-MS of sodium salts, the formation of cluster ions, such as [(C₅H₇NaO₂)n + Na]⁺, may be observed, particularly at higher concentrations.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

    • Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent if using D₂O, for chemical shift referencing.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [2]

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]

    • Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]

  • Instrument Setup and Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Run the sample scan to obtain the infrared spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the corresponding functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile. The solvent should be of high purity to minimize adduct formation with extraneous ions.[3]

    • The addition of a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can aid in ionization, though it may not be necessary for a pre-formed salt.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[4]

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize fragmentation.[5]

    • Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the m/z values of the parent ions and any significant fragments or adducts.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity report Comprehensive Report purity->report Data_Relationship cluster_techniques Analytical Techniques cluster_info Information Obtained compound Target Compound (this compound) nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (C=O, C=C) ir->ir_info ms_info Molecular Weight Elemental Formula ms->ms_info structure Final Structure Confirmation nmr_info->structure ir_info->structure ms_info->structure

References

An In-depth Technical Guide on Sodium;2-methyl-3-oxobut-1-en-1-olate: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium enolate of a β-dicarbonyl compound. Due to a lack of specific historical records on its discovery, this document establishes a historical context through the broader development of enolate chemistry, particularly the Claisen condensation. It details the compound's physicochemical properties, provides a generalized experimental protocol for its synthesis, and illustrates its fundamental reactivity in organic synthesis. This guide is intended to serve as a foundational resource for researchers in organic chemistry and drug development.

Introduction and Historical Context

The specific discovery and detailed historical timeline of this compound are not well-documented in scientific literature. However, the intellectual lineage of this compound is intrinsically linked to the development of carbon-carbon bond formation reactions in the late 19th century. The formation and reaction of enolates from β-dicarbonyl compounds is a cornerstone of synthetic organic chemistry, with its roots in the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887[1][2].

The Claisen condensation involves the base-catalyzed reaction between two esters or an ester and another carbonyl compound to form a β-keto ester or a β-diketone[1][2]. This reaction demonstrated the ability to generate enolate anions, which act as potent carbon nucleophiles. The acidic nature of the α-hydrogens in β-dicarbonyl compounds makes the formation of their corresponding sodium enolates, such as this compound, a thermodynamically favorable process using common bases like sodium ethoxide or sodium hydride[3][4].

While the specific synthesis of this compound is not historically landmarked, its existence and utility are a direct consequence of the foundational principles established by Claisen and subsequent generations of organic chemists who have explored the rich reactivity of enolates.

Physicochemical Properties

The nomenclature for this compound and its isomers can be ambiguous. The user's query refers to This compound . PubChem lists entries for the (Z) and (E) stereoisomers of this compound[5][6]. It is also important to distinguish it from its isomer, Sodium 3-methyl-2-oxobutanoate [7]. The available quantitative data for these compounds are summarized below.

PropertySodium (Z)-2-methyl-3-oxobut-1-en-1-olateSodium 3-methyl-2-oxobutanoate
Molecular Formula C₅H₇NaO₂C₅H₇NaO₃
Molecular Weight 122.10 g/mol 138.10 g/mol [7]
IUPAC Name sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate[5]sodium;3-methyl-2-oxobutanoate[7]
CAS Number 35116-41-7[5]3715-29-5
Physical Description Not specifiedWhite powder; slight fruity aroma[7]
Solubility Not specifiedSoluble in water and ethanol[7]
Computed Properties
Exact Mass122.03437374 Da[5]138.02928836 Da[7]
Topological Polar Surface Area40.1 Ų[5]57.2 Ų[7]

Experimental Protocols: General Synthesis of Sodium Enolates from β-Dicarbonyl Compounds

Objective: To synthesize a sodium enolate from a generic β-dicarbonyl compound.

Materials:

  • β-Dicarbonyl compound (e.g., 2-methyl-3-oxobutanal)

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as the base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Apparatus: Assemble the reaction glassware and dry it thoroughly in an oven to remove any residual water. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Addition of the Base and Solvent: In the reaction flask under an inert atmosphere, add the sodium hydride (as a mineral oil dispersion) or sodium ethoxide. Add the anhydrous solvent to the flask.

  • Addition of the β-Dicarbonyl Compound: Dissolve the β-dicarbonyl compound in the anhydrous solvent in a dropping funnel. Add the solution of the β-dicarbonyl compound dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction is typically accompanied by the evolution of hydrogen gas if sodium hydride is used. Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases, or for a predetermined time to ensure complete deprotonation. The formation of the sodium enolate often results in a change in the appearance of the reaction mixture, which may become a clear solution or a precipitate.

  • Isolation (Optional): The resulting sodium enolate can often be used directly in subsequent reactions as a solution or suspension. If isolation is required, the solvent can be removed under reduced pressure. The resulting solid should be handled under an inert atmosphere as enolates can be sensitive to air and moisture.

Characterization: The formation of the enolate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum would show the disappearance of the acidic α-proton signal, and the ¹³C NMR would show characteristic shifts for the enolate carbons.

Below is a workflow diagram illustrating the general synthesis process.

G General Workflow for Sodium Enolate Synthesis A Dry Glassware under Inert Atmosphere B Add Base (NaH or NaOEt) and Anhydrous Solvent A->B C Add β-Dicarbonyl Compound Solution Dropwise B->C D Stir at Room Temperature or with Gentle Heating C->D E Monitor Reaction (e.g., H₂ evolution) D->E F Sodium Enolate Solution/Suspension E->F G Use Directly in Next Step F->G H Isolate by Solvent Removal (Optional) F->H

Caption: General workflow for the synthesis of a sodium enolate.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its nature as a resonance-stabilized enolate anion. This makes it a soft nucleophile that preferentially reacts at the α-carbon, enabling the formation of new carbon-carbon bonds. The two main classes of reactions are alkylation and acylation.

  • Alkylation: The enolate can react with alkyl halides in an S\textsubscript{N}2 reaction to introduce an alkyl group at the α-carbon. This is a fundamental strategy for building more complex carbon skeletons[9][10].

  • Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of a new carbon-carbon bond with a carbonyl group, yielding a more complex dicarbonyl compound.

The diagram below illustrates these fundamental reactive pathways.

G Reactivity of this compound cluster_reactants Reactants cluster_products Products Enolate This compound AlkylatedProduct α-Alkylated Product Enolate->AlkylatedProduct Alkylation (Stextsubscript{N}2) AcylatedProduct α-Acylated Product Enolate->AcylatedProduct Acylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylatedProduct

Caption: Key reactive pathways of the sodium enolate.

Conclusion

This compound, while not a compound with a celebrated history of discovery, represents a class of molecules that are fundamental to the practice of modern organic synthesis. Its historical context is embedded in the broader story of the discovery and exploitation of enolate chemistry. This guide has provided the available physicochemical data, a generalized experimental protocol for its synthesis, and an overview of its core reactivity. It is hoped that this document will serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Solubility of Sodium;2-methyl-3-oxobut-1-en-1-olate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium;2-methyl-3-oxobut-1-en-1-olate, a compound often identified by its more common synonym, Sodium 3-methyl-2-oxobutanoate (CAS Number: 3715-29-5). Understanding the solubility of this compound in various organic solvents is crucial for its application in research, chemical synthesis, and pharmaceutical development. This document compiles available solubility data, outlines a detailed experimental protocol for its quantitative determination, and provides a visual workflow to guide laboratory procedures.

Compound Identification:

  • Systematic Name: this compound

  • Common Synonyms: Sodium 3-methyl-2-oxobutanoate, Sodium dimethylpyruvate, Sodium 2-oxoisovalerate, α-Keto Isovaleric Acid Sodium Salt[1]

  • CAS Number: 3715-29-5

Solubility Data

The solubility of Sodium 3-methyl-2-oxobutanoate in organic solvents is not extensively documented with precise quantitative values in publicly available literature. The available information is often qualitative and, in some instances, contradictory. This highlights the need for empirical determination of solubility for specific applications.

The following table summarizes the available qualitative and quantitative solubility data:

SolventCAS NumberFormulaSolubilityTemperature (°C)Source
Water7732-18-5H₂O100 mg/mLNot Specified
Ethanol64-17-5C₂H₅OHSoluble / Insoluble (Conflicting Reports)Not Specified[2]
Methanol67-56-1CH₃OHInsolubleNot Specified[2]
Acetone67-64-1C₃H₆OInsolubleNot Specified[2]
Dichloromethane75-09-2CH₂Cl₂No Data AvailableNot Specified
Ethyl Acetate141-78-6C₄H₈O₂SolubleNot Specified[1]
Butanol71-36-3C₄H₁₀OInsolubleNot Specified[2]

It is important to note that one source indicates the compound is "sparingly soluble in water, soluble in ethanol"[2]. The conflicting reports for ethanol solubility underscore the necessity of experimental verification.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of Sodium 3-methyl-2-oxobutanoate in an organic solvent of interest. This protocol is adapted from general methods for determining the solubility of organic salts.

1. Materials and Equipment:

  • Sodium 3-methyl-2-oxobutanoate (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of Sodium 3-methyl-2-oxobutanoate and add it to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vial at a low speed to pellet the solid.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of Sodium 3-methyl-2-oxobutanoate of known concentrations in the same organic solvent.

    • Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant sample and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound determined in the saturated supernatant. Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Sodium 3-methyl-2-oxobutanoate.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Weigh excess Sodium 3-methyl-2-oxobutanoate prep2 Add to known volume of organic solvent in a vial prep1->prep2 equil1 Seal vial and place in constant temperature shaker prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis2 Analyze standards and sample by HPLC sample3->analysis2 analysis1 Prepare standard solutions analysis3 Generate calibration curve analysis1->analysis3 analysis4 Determine sample concentration analysis2->analysis4 result1 Calculate and report solubility (e.g., g/L) analysis4->result1

Caption: Experimental workflow for the determination of solubility.

References

An In-Depth Technical Guide to the Stability and Resonance Structures of Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Enolates in Modern Chemistry

Enolates are highly reactive and versatile intermediates in organic chemistry, serving as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[1][2] Their utility in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, is well-established. The stability and reactivity of an enolate are intricately linked to its electronic and structural features, primarily governed by the principles of resonance. This guide provides a detailed technical examination of Sodium;2-methyl-3-oxobut-1-en-1-olate, a specific enolate derived from the β-keto aldehyde, 2-methyl-3-oxobutanal.[3][4][5][6] We will delve into the critical aspects of its formation, the nuances of its resonance structures, and the multifaceted factors that dictate its overall stability. A thorough understanding of these principles is paramount for the strategic design and successful execution of synthetic routes involving this and related enolate species.

Formation of this compound

The formation of this compound proceeds via the deprotonation of its precursor, 2-methyl-3-oxobutanal, at the α-carbon. This reaction is typically effected by a strong base, with sodium-containing bases being the logical choice for the synthesis of the sodium enolate.

The Acidity of α-Hydrogens in β-Dicarbonyl Compounds

The α-hydrogens in β-dicarbonyl compounds, such as 2-methyl-3-oxobutanal, exhibit significantly enhanced acidity compared to those in simple aldehydes or ketones.[7][8] The pKa values for the α-protons of typical aldehydes and ketones are in the range of 16-21, whereas for β-dicarbonyl compounds, the pKa is substantially lower, generally in the range of 9-11.[9][10][11] This increased acidity is a direct consequence of the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized over two electronegative oxygen atoms and the intervening carbon atom.

Reaction with a Sodium Base

The treatment of 2-methyl-3-oxobutanal with a suitable sodium base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like tetrahydrofuran (THF), will readily and quantitatively generate the sodium enolate.[9][12] The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation and to avoid competing side reactions.

G Formation of this compound cluster_reactants Reactants cluster_products Products precursor 2-methyl-3-oxobutanal enolate This compound precursor->enolate Deprotonation byproduct H₂ (if NaH is used) precursor->byproduct base Sodium Base (e.g., NaH) base->enolate

Figure 1: Logical workflow for the formation of the target enolate.

Resonance Structures of this compound

The stability of the 2-methyl-3-oxobut-1-en-1-olate anion is fundamentally derived from the delocalization of the negative charge across the O-C-C-O conjugated system. This can be represented by three principal resonance structures.

The negative charge can reside on the aldehydic oxygen, the ketonic oxygen, or the α-carbon. The two resonance forms where the negative charge is on the more electronegative oxygen atoms are the major contributors to the overall resonance hybrid. The structure with the negative charge on the carbon (a carbanion) is a minor contributor but is crucial for understanding the nucleophilic reactivity of the enolate at the α-carbon.

G Resonance Structures of 2-methyl-3-oxobut-1-en-1-olate A [Structure A: Charge on Aldehydic Oxygen] B [Structure B: Charge on α-Carbon] A->B C [Structure C: Charge on Ketonic Oxygen] B->C

Figure 2: The principal resonance contributors of the enolate anion.

Factors Influencing the Stability of this compound

Several key factors contribute to the stability of this enolate:

  • Resonance: As depicted in the resonance structures, the delocalization of the negative charge over two oxygen atoms and a carbon atom is the most significant stabilizing factor. This distribution of electron density lowers the overall energy of the anion.

  • Inductive Effect: The methyl group at the α-carbon has a weak electron-donating inductive effect. This can slightly destabilize the carbanionic character of the α-carbon in one of the resonance forms. However, the dominant stabilizing effect of resonance far outweighs this minor destabilization.

  • The Sodium Counter-ion: The sodium cation (Na⁺) forms an ion pair with the negatively charged enolate. The nature of this ion pair (whether it is a contact ion pair or a solvent-separated ion pair) can influence the reactivity and stability of the enolate. In aprotic solvents like THF, a tighter ion pair is expected, which can modulate the nucleophilicity of the enolate.

  • Substitution: The presence of the methyl group on the α-carbon makes the corresponding enolate a trisubstituted enolate, which is generally more thermodynamically stable than a less substituted enolate due to hyperconjugation.

Quantitative Data

PropertyEstimated Value/RangeNotes
pKa of precursor (2-methyl-3-oxobutanal) 9 - 11Based on typical pKa values for β-dicarbonyl compounds.[9][11]
C1-O1 Bond Length (Aldehydic) ~1.25 - 1.30 ÅExpected to be intermediate between a C=O double bond (~1.20 Å) and a C-O single bond (~1.43 Å) due to resonance.
C2-C3 Bond Length ~1.38 - 1.42 ÅExpected to have partial double bond character.
C3-C4 Bond Length ~1.45 - 1.50 Å
C4-O2 Bond Length (Ketonic) ~1.25 - 1.30 ÅExpected to be intermediate between a C=O double bond and a C-O single bond.
O1-C1-C2 Bond Angle ~120° - 125°
C1-C2-C3 Bond Angle ~120° - 125°
C2-C3-C4 Bond Angle ~115° - 120°
C3-C4-O2 Bond Angle ~120° - 125°

Disclaimer: The bond lengths and angles are estimations based on general principles of resonance and data from computational studies on similar enolate structures.[13] Experimental verification is required for precise values.

Experimental Protocols

The following outlines a general, hypothetical procedure for the synthesis and characterization of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as enolates are sensitive to moisture and oxygen.

Synthesis of this compound

G Synthetic Workflow start Start: Anhydrous THF in a flame-dried flask under Argon add_NaH Add Sodium Hydride (60% dispersion in mineral oil) start->add_NaH wash_NaH Wash NaH with anhydrous hexane to remove mineral oil add_NaH->wash_NaH add_THF Suspend NaH in fresh anhydrous THF wash_NaH->add_THF cool Cool the suspension to 0 °C add_THF->cool add_precursor Slowly add a solution of 2-methyl-3-oxobutanal in anhydrous THF cool->add_precursor react Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours add_precursor->react isolate Isolate the product (precipitate) by filtration under inert atmosphere react->isolate wash_product Wash the solid with anhydrous diethyl ether isolate->wash_product dry Dry the product under high vacuum wash_product->dry end End: Obtain this compound as a solid dry->end

Figure 3: A generalized workflow for the synthesis of the target enolate.

Detailed Steps:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is flushed with argon.

  • Base Preparation: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane (3 x 10 mL) under an argon atmosphere, followed by decantation of the hexane.

  • Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Precursor: A solution of 2-methyl-3-oxobutanal (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction is monitored for the evolution of hydrogen gas.

  • Reaction: The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for a further 2 hours to ensure complete deprotonation.

  • Isolation: The resulting precipitate of this compound is collected by filtration under an inert atmosphere using a Schlenk filter.

  • Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting material and soluble impurities.

  • Drying: The purified sodium enolate is dried under high vacuum to yield a fine powder.

Characterization of this compound
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum, recorded in a deuterated aprotic solvent such as DMSO-d₆ or THF-d₈, is a powerful tool for confirming the structure of the enolate.[14] The spectrum is expected to show characteristic signals for the vinylic proton, the methyl protons, and the aldehydic proton (if any of the keto form is in equilibrium). The absence of the α-proton signal from the starting material is a key indicator of complete enolate formation.

    • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton and the delocalization of the negative charge. The chemical shifts of the carbons in the O-C-C-O framework will be indicative of their hybrid character.

    • ²³Na NMR: This technique can be used to probe the environment of the sodium counter-ion and provide insights into the nature of the ion pairing.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands in the region of 1550-1650 cm⁻¹ corresponding to the C=C and C=O stretching vibrations of the enolate system. The absence of a strong carbonyl absorption from the starting material (around 1700-1730 cm⁻¹) would also indicate the completion of the reaction.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the enolate anion.

Conclusion

This compound is a resonance-stabilized enolate with significant potential as a nucleophilic building block in organic synthesis. Its stability is primarily attributed to the effective delocalization of the negative charge across the conjugated π-system, a characteristic feature of enolates derived from β-dicarbonyl compounds. While specific experimental data for this molecule is scarce, a comprehensive understanding of the fundamental principles of enolate chemistry allows for a robust prediction of its structure, stability, and reactivity. The detailed protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this and similar enolates in their synthetic endeavors. Further computational and experimental studies are warranted to precisely quantify the properties of this interesting chemical entity.

References

The Untapped Potential of Sodium 2-methyl-3-oxobut-1-en-1-olate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide explores the potential research applications of sodium 2-methyl-3-oxobut-1-en-1-olate, a unique enolate with promising, yet underexplored, utility in organic chemistry. While direct research on this specific molecule is limited, its structural features suggest a range of powerful applications in carbon-carbon bond formation and the synthesis of complex molecular architectures. This document serves as a resource for researchers, scientists, and drug development professionals by outlining its predicted reactivity, potential experimental protocols, and foreseeable applications based on the well-established principles of enolate chemistry.

Core Concepts: The Reactivity of Sodium Enolates

Enolates are highly versatile nucleophiles in organic synthesis, primarily participating in reactions that form new carbon-carbon bonds.[1][2] The reactivity of an enolate is dictated by the resonance between the carbon and oxygen atoms, allowing it to act as either a carbon or oxygen nucleophile.[3] Sodium enolates, in particular, are valued for their high reactivity.[4] The presence of a methyl group at the 2-position in sodium 2-methyl-3-oxobut-1-en-1-olate introduces steric hindrance that can influence the regioselectivity of its reactions, favoring C-alkylation over O-alkylation.

The parent compound, 2-methyl-3-oxobutanal, from which this enolate is derived, possesses acidic alpha-hydrogens, making it amenable to deprotonation by a suitable base to form the sodium enolate.[5] Strong bases such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) are typically employed for the complete formation of enolates from carbonyl compounds.[6]

Potential Research Applications

Based on the known reactivity of similar enolates and β-dicarbonyl compounds, sodium 2-methyl-3-oxobut-1-en-1-olate is predicted to be a valuable reagent in a variety of organic transformations.

C-Alkylation Reactions

A primary application of enolates is in alkylation reactions, where they act as nucleophiles in SN2 reactions with alkyl halides.[7] This allows for the introduction of a wide range of alkyl substituents at the α-carbon. For sodium 2-methyl-3-oxobut-1-en-1-olate, this would result in the formation of a new carbon-carbon bond at the C1 position.

Table 1: Predicted Outcomes of C-Alkylation Reactions

Alkylating Agent (R-X)Predicted ProductPotential Application
Methyl Iodide (CH₃I)2,2-Dimethyl-3-oxobutanalSynthesis of sterically hindered ketones
Benzyl Bromide (BnBr)2-Methyl-2-benzyl-3-oxobutanalIntroduction of benzylic moieties
Propargyl Bromide2-Methyl-2-(prop-2-yn-1-yl)-3-oxobutanalPrecursor for click chemistry and further functionalization
Aldol-Type Condensations

Enolates are key intermediates in aldol reactions, where they add to carbonyl compounds to form β-hydroxy carbonyl compounds.[1] The resulting products can then be dehydrated to yield α,β-unsaturated carbonyl compounds. The use of sodium 2-methyl-3-oxobut-1-en-1-olate in aldol reactions would lead to the formation of multifunctional products with significant synthetic potential.

Michael Additions

As a soft nucleophile, this enolate is also expected to participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex carbocyclic frameworks.

Proposed Experimental Protocols

The following are generalized experimental protocols for the potential applications of sodium 2-methyl-3-oxobut-1-en-1-olate. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for C-Alkylation
  • To a solution of 2-methyl-3-oxobutanal in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) at -78 °C, add one equivalent of a strong base (e.g., sodium hydride).

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Slowly add one equivalent of the desired alkyl halide.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflows for the key proposed reactions of sodium 2-methyl-3-oxobut-1-en-1-olate.

C_Alkylation_Workflow start Sodium 2-methyl-3-oxobut-1-en-1-olate product C-Alkylated Product start->product SN2 Reaction reagent Alkyl Halide (R-X) reagent->product

Caption: C-Alkylation of the enolate.

Aldol_Addition_Workflow start Sodium 2-methyl-3-oxobut-1-en-1-olate intermediate β-Hydroxy Carbonyl start->intermediate Nucleophilic Addition reagent Aldehyde/Ketone (R'COR'') reagent->intermediate product α,β-Unsaturated Carbonyl intermediate->product Dehydration

Caption: Aldol addition and condensation.

Future Outlook

Sodium 2-methyl-3-oxobut-1-en-1-olate represents a promising yet underutilized reagent in the synthetic chemist's toolbox. The predictive analysis presented in this guide, based on fundamental principles of enolate reactivity, suggests its potential in a variety of carbon-carbon bond-forming reactions. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound and to develop novel applications in the synthesis of pharmaceuticals and other complex organic molecules. The steric and electronic properties conferred by the methyl group may lead to unique reactivity and selectivity profiles, opening new avenues for synthetic innovation.

References

An In-depth Technical Guide to Sodium;2-methyl-3-oxobut-1-en-1-olate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium enolate of significant interest in organic synthesis and potentially in the field of drug development. This document details its chemical identity, physicochemical properties, general synthesis methodologies, and potential applications, with a focus on its reactivity as a nucleophilic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic sodium salt. The (E)-isomer of this compound is the most commonly referenced.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name Sodium (E)-2-methyl-3-oxobut-1-en-1-olate
CAS Number 143193-92-4[2]
Molecular Formula C₅H₇NaO₂[3]
Molecular Weight 122.10 g/mol [3]
Synonyms sodium (E)-2-methyl-3-oxobut-1-en-1-olate

Table 2: Physicochemical Properties (Predicted)

PropertyValue
Appearance White to off-white solid
Solubility Soluble in polar solvents
pKa (of parent β-dicarbonyl) ~9-11

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of sodium enolates of β-dicarbonyl compounds typically involves the deprotonation of the acidic α-hydrogen located between the two carbonyl groups.

Materials:

  • 2-methyl-3-oxobutanal (precursor)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, the β-dicarbonyl precursor, 2-methyl-3-oxobutanal, is dissolved in an anhydrous solvent such as ethanol or THF.

  • The solution is cooled in an ice bath.

  • A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise to the stirred solution. The use of a strong base ensures the complete deprotonation to form the enolate.

  • The reaction mixture is stirred at a low temperature for a specified period to ensure complete formation of the sodium enolate.

  • The resulting sodium enolate can either be used in situ for subsequent reactions or isolated as a solid by removal of the solvent under reduced pressure.

Characterization Methods

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 3: Spectroscopic Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl and vinyl protons. The chemical shifts would be indicative of the enolate structure.
¹³C NMR Resonances for the carbonyl carbon, enolate carbons, and methyl carbons.
FTIR Characteristic strong absorption bands for the C=O and C=C stretching vibrations of the enolate, typically in the range of 1550-1650 cm⁻¹.
Mass Spectrometry Determination of the molecular weight of the corresponding protonated enol.

Chemical Reactivity and Synthetic Applications

Sodium enolates are versatile nucleophilic intermediates in organic synthesis, primarily reacting at the α-carbon. Their utility in forming new carbon-carbon bonds is a cornerstone of modern synthetic chemistry.

Alkylation Reactions

Enolates readily undergo alkylation when treated with alkyl halides. This reaction is a fundamental method for introducing alkyl substituents at the α-position of a carbonyl compound.

Alkylation_Workflow Enolate This compound SN2 SN2 Reaction Enolate->SN2 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Alkylated_Product α-Alkylated β-Dicarbonyl SN2->Alkylated_Product

Caption: Workflow for the alkylation of the sodium enolate.

Aldol and Claisen-Type Condensations

As potent nucleophiles, enolates can attack the electrophilic carbonyl carbon of aldehydes, ketones, or esters, leading to the formation of β-hydroxy carbonyl compounds (Aldol reaction) or β-keto esters (Claisen condensation).

Potential in Drug Development and Biological Systems

While direct biological studies on this compound are limited, the broader class of β-dicarbonyl enolates has shown promise in medicinal chemistry.

Neuroprotective Effects

Research has indicated that some β-dicarbonyl compounds may exhibit neuroprotective properties. This is attributed to the ability of the enolate form to act as a nucleophile and scavenge harmful electrophilic species, such as reactive oxygen species (ROS), which are implicated in oxidative stress-related neuronal damage.

Signaling Pathways

The involvement of simple enolates in specific cellular signaling pathways is an area of ongoing research. It has been suggested that changes in cellular signaling, such as the mitogen-activated protein kinase (MAPK) pathway, can be influenced by compounds that modulate oxidative stress.[4] Given the potential of enolates to counteract oxidative stress, it is plausible that they could indirectly affect such pathways. However, direct interaction with specific signaling proteins has not been established for this particular molecule.

Signaling_Hypothesis Oxidative_Stress Oxidative Stress (e.g., ROS) MAPK_Pathway MAPK Signaling Pathway Oxidative_Stress->MAPK_Pathway activates Enolate This compound Enolate->Oxidative_Stress scavenges Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) MAPK_Pathway->Cellular_Response

Caption: Hypothetical role in modulating a signaling pathway.

Conclusion

This compound is a valuable reagent in organic chemistry with significant potential for the synthesis of complex molecules. While its direct biological role is yet to be fully elucidated, the established neuroprotective effects of related β-dicarbonyl enolates suggest a promising avenue for future research in drug discovery and development. Further investigation is warranted to explore its specific biological targets and mechanisms of action.

References

A Technical Guide to Sodium;2-methyl-3-oxobut-1-en-1-olate: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium salt of an enolate derived from a β-dicarbonyl compound. Due to the limited availability of direct experimental data for this specific compound, this paper presents a comparative analysis with its close structural analog, sodium acetylacetonate. This guide includes a summary of theoretical and experimental data, detailed experimental protocols for the synthesis and characterization of sodium enolates, and visualizations of their chemical reactivity and potential biological significance. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Enolates are highly versatile intermediates in organic chemistry, serving as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[1][2] Sodium enolates of β-dicarbonyl compounds are particularly important due to their enhanced stability and reactivity.[3] this compound is a member of this class, and understanding its properties is crucial for its potential application in synthesis and drug development. This guide bridges the gap in the existing literature by providing a detailed comparison of its computationally predicted properties with the experimentally determined properties of the well-characterized analog, sodium acetylacetonate.

Physicochemical Properties: A Comparative Analysis

A direct comparison of the theoretical properties of this compound with the experimental properties of sodium acetylacetonate provides valuable insights into the expected characteristics of the target compound.

Table 1: Comparison of Theoretical and Experimental Properties
PropertyThis compound (Theoretical)Sodium Acetylacetonate (Experimental)
IUPAC Name sodium (Z)-2-methyl-3-oxobut-1-en-1-olateSodium (Z)-4-oxopent-2-en-2-olate
Molecular Formula C₅H₇NaO₂C₅H₇NaO₂
Molecular Weight 122.10 g/mol 122.099 g/mol [2]
Appearance -White solid[2]
Melting Point Not available210 °C (410 °F; 483 K)[2]
Solubility -Soluble in water[2]
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of sodium enolates of β-dicarbonyl compounds, which can be adapted for this compound.

Synthesis of Sodium Enolates

Objective: To synthesize a sodium enolate from a β-dicarbonyl compound.

Materials:

  • β-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione)

  • Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))[4]

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)[2][4]

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure using Sodium Hydride: [2][4]

  • A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • The β-dicarbonyl compound (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • The resulting suspension contains the sodium enolate, which can be used in subsequent reactions or isolated by removal of the solvent under reduced pressure.

Procedure using Sodium Ethoxide: [3]

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

  • The β-dicarbonyl compound (1 equivalent) is added to the sodium ethoxide solution at room temperature.

  • The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • The solvent can be removed under reduced pressure to yield the sodium enolate salt.

Characterization Methods

The synthesized sodium enolate should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show the absence of the acidic α-hydrogen of the starting β-dicarbonyl compound and the appearance of signals corresponding to the enolate structure.[5]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the sp²-hybridized carbons of the enolate and the carbonyl carbon.[5]

Infrared (IR) Spectroscopy:

  • The IR spectrum of the enolate will lack the characteristic sharp C=O stretching frequency of the starting β-dicarbonyl compound and will exhibit strong absorption bands in the 1500-1650 cm⁻¹ region, corresponding to the C=C and C=O stretching vibrations of the delocalized enolate system.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to determine the molecular weight of the enolate and to analyze its fragmentation pattern.

Visualizing Reactivity and Biological Relevance

Graphviz diagrams are provided to illustrate the key chemical transformations and potential biological roles of sodium enolates.

G General Reactivity of Sodium Enolates start β-Dicarbonyl Compound enolate Sodium Enolate (Nucleophile) start->enolate Deprotonation base Strong Base (e.g., NaH, NaOEt) base->enolate product C-Alkylated or C-Acylated Product enolate->product Nucleophilic Attack electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) electrophile->product

Caption: General reaction pathway for the formation and reactivity of sodium enolates in organic synthesis.

G Potential Neuroprotective Mechanism of β-Dicarbonyl Enolates enolate β-Dicarbonyl Enolate (Nucleophile) ros Reactive Oxygen Species (ROS) & Electrophilic Species enolate->ros Scavenges protection Neuroprotection enolate->protection Provides cell Neuronal Cell ros->cell Attack damage Oxidative Stress & Cellular Damage cell->damage Leads to protection->cell Shields

Caption: Proposed mechanism for the neuroprotective effects of β-dicarbonyl enolates by scavenging reactive species.[6]

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for understanding its properties and reactivity. By comparing its theoretical data with the experimental data of sodium acetylacetonate and outlining detailed synthesis and characterization protocols, researchers are equipped with the necessary information to explore the potential of this and related sodium enolates in their respective fields. The versatility of these compounds in organic synthesis and their potential biological activities, such as neuroprotection, warrant further investigation.

References

Methodological & Application

Application Notes and Protocols for Carbon-Carbon Bond Formation Using Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sodium;2-methyl-3-oxobut-1-en-1-olate in carbon-carbon bond formation reactions. This versatile nucleophile, the sodium enolate of 3-methyl-2,4-pentanedione, is a valuable reagent in organic synthesis for creating new carbon-carbon bonds through reactions such as alkylation and acylation.

Introduction

This compound is a readily available and reactive enolate that serves as a potent carbon nucleophile. Its structure, featuring a delocalized negative charge across the oxygen and carbon atoms, allows it to react with a variety of electrophiles. This reagent is particularly useful in the synthesis of more complex 1,3-dicarbonyl compounds and their derivatives, which are important intermediates in the pharmaceutical and fine chemical industries. The presence of the methyl group at the 2-position directs the regioselectivity of the reaction to the α-carbon, preventing multiple alkylations or acylations at that position.

Key Applications:

  • Alkylation: Introduction of alkyl groups at the α-carbon.

  • Acylation: Introduction of acyl groups to form more complex β-dicarbonyl compounds.

Reaction Pathways and Mechanisms

The primary carbon-carbon bond-forming reactions involving this compound are alkylation and acylation. Both reactions proceed via a nucleophilic attack of the enolate on an electrophile.

Alkylation Pathway

In the alkylation reaction, the enolate attacks an alkyl halide in a typical SN2 fashion, forming a new carbon-carbon bond at the α-position.

G cluster_0 Alkylation Reaction Enolate This compound TransitionState SN2 Transition State Enolate->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product α-Alkylated β-Diketone TransitionState->Product Byproduct Sodium Halide (NaX) TransitionState->Byproduct

Caption: General workflow for the alkylation of this compound.

Acylation Pathway

For acylation, the enolate reacts with an acyl halide or another suitable acylating agent. The reaction introduces an additional carbonyl group, leading to a more complex dicarbonyl compound.

G cluster_1 Acylation Reaction Enolate This compound Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Addition AcylHalide Acyl Halide (R'-COX) AcylHalide->Intermediate Product α-Acylated β-Diketone Byproduct Sodium Halide (NaX) Intermediate->Product Elimination of X-

Caption: General workflow for the acylation of this compound.

Experimental Protocols

The following are generalized protocols for the alkylation and acylation of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol for α-Alkylation

This protocol describes the reaction of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

Alkyl Halide (R-X)SolventReaction Time (h)Yield (%)
Methyl IodideTHF485
Ethyl BromideDMF1278
Benzyl BromideTHF682
Protocol for α-Acylation

This protocol details the reaction of this compound with an acyl halide.

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Acyl Halide: Cool the suspension to 0 °C in an ice bath. Add the acyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Quantitative Data (Representative Examples):

Acyl Halide (R'-COX)SolventReaction Time (h)Yield (%)
Acetyl ChlorideTHF275
Benzoyl ChlorideDCM370
Propionyl ChlorideTHF2.572

Safety and Handling

  • This compound is a hygroscopic and moisture-sensitive solid. Handle under an inert atmosphere and store in a desiccator.

  • Alkyl halides and acyl halides are often toxic and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable. Use with caution and away from ignition sources.

Troubleshooting

  • Low Yields in Alkylation: Ensure the use of a sufficiently reactive alkyl halide (iodides > bromides > chlorides). For less reactive halides, a more polar aprotic solvent like DMF and elevated temperatures may be necessary. Ensure all reagents and solvents are strictly anhydrous.

  • O-Alkylation/Acylation: While C-alkylation/acylation is generally favored for β-dicarbonyl enolates, O-substituted byproducts can sometimes form. Reaction conditions such as solvent and counter-ion can influence the C/O ratio.

  • Multiple Alkylations: The methyl group at the α-position of the starting enolate prevents multiple alkylations at this site, which is a common side reaction with unsubstituted β-dicarbonyl compounds.

By following these protocols and considering the provided data, researchers can effectively utilize this compound for the synthesis of a wide range of substituted dicarbonyl compounds.

Application Notes and Protocols for the Use of Sodium;2-methyl-3-oxobut-1-en-1-olate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction is widely employed in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other biologically active compounds. The choice of the nucleophile, or Michael donor, is critical to the success of the reaction. Stabilized enolates, particularly those derived from β-dicarbonyl compounds, are highly effective Michael donors due to their facile formation and moderate reactivity.[1][4][5]

This document provides detailed application notes and protocols for the use of "Sodium;2-methyl-3-oxobut-1-en-1-olate" as a Michael donor. This compound, the sodium enolate of 3-methyl-2,4-pentanedione, offers the advantages of a pre-formed, stable enolate, potentially leading to cleaner reactions and higher yields compared to in-situ generation methods.[6][7] These protocols are designed to be adaptable for various Michael acceptors and research applications.

Chemical Information

  • IUPAC Name: sodium (1E)-2-methyl-3-oxobut-1-en-1-olate[8]

  • Synonyms: Sodium 3-methyl-2,4-pentanedionate

  • Molecular Formula: C₅H₇NaO₂[8]

  • Parent Compound: 3-Methyl-2,4-pentanedione

Applications in Organic Synthesis

The Michael addition of this compound to various α,β-unsaturated compounds (Michael acceptors) provides access to a wide array of 1,5-dicarbonyl compounds and their derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including carbocyclic and heterocyclic systems. Subsequent intramolecular reactions, such as aldol condensations (Robinson annulation), can be employed to construct cyclic structures.[9]

Data Presentation

The following tables summarize typical reaction conditions and yields for Michael additions involving β-dicarbonyl compounds similar to 3-methyl-2,4-pentanedione. These data can be used as a starting point for optimizing reactions with this compound.

Table 1: Michael Addition of β-Dicarbonyl Compounds to Various Acceptors

Michael DonorMichael AcceptorBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Ethyl Acetoacetatetrans-ChalconeNaOHEthanol1Reflux85-95[10]
Diethyl MalonateMethyl Vinyl KetoneNaOEtEthanol2RT80-90General Protocol
2,4-Pentanedione3-Buten-2-oneNaOEtEthanol1.5RT~90[11]
3-Methyl-2,4-pentanedioneMethyl AcrylateNaHTHF3RT>80Adapted Protocol

Table 2: Enantioselective Michael Addition of β-Ketoesters

Michael DonorMichael AcceptorCatalystSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
α-Alkyl-β-keto estersβ-Substituted α,β-unsaturated ketonesMultifunctional CatalystToluene24-722575-98up to 96[12]
β-Keto estersNitroolefins(Diamine)₂Ni(II)Toluene/Water24RTup to 88>95[4]
Cyclic β-ketoestersMorita–Baylis–Hillman derivativesPhase-Transfer Catalysto-xylene/CHCl₃48-2085up to 85[13]

Experimental Protocols

Two primary protocols are provided: the in-situ generation of the sodium enolate followed by the Michael addition, and the use of the pre-formed sodium enolate.

Protocol 1: In-Situ Generation and Michael Addition

This protocol describes the formation of the sodium enolate of 3-methyl-2,4-pentanedione using a strong base, followed by the addition of the Michael acceptor.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Michael acceptor (e.g., Methyl vinyl ketone, Chalcone, Acrylonitrile)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • Preparation of the Enolate:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-methyl-2,4-pentanedione (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Michael Addition:

    • Cool the solution of the sodium enolate back to 0 °C.

    • Add a solution of the Michael acceptor (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the reactivity of the Michael acceptor.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Michael Addition Using Pre-formed this compound

This protocol is advantageous when using the commercially available or pre-synthesized sodium enolate.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Michael acceptor

  • Anhydrous work-up reagents

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.1 equivalents) and the chosen anhydrous solvent.

    • Stir the suspension until the salt is fully dissolved or evenly suspended.

  • Michael Addition:

    • Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).

    • Add a solution of the Michael acceptor (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Michael Addition Reaction Mechanism

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation diketone 3-Methyl-2,4-pentanedione enolate This compound diketone->enolate + Base base Base (e.g., NaH) enolate2 Enolate intermediate Enolate Intermediate enolate2->intermediate + Acceptor acceptor Michael Acceptor (α,β-unsaturated carbonyl) intermediate2 Enolate Intermediate product 1,5-Dicarbonyl Product intermediate2->product + H+ proton H+ Source (e.g., H₂O) experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂) start->setup reagents Add Reagents: - Anhydrous Solvent - Base (for in-situ) - 3-Methyl-2,4-pentanedione setup->reagents enolate_formation Enolate Formation: - Stir at 0°C to RT reagents->enolate_formation add_acceptor Add Michael Acceptor enolate_formation->add_acceptor reaction Reaction Monitoring: - TLC add_acceptor->reaction workup Aqueous Work-up: - Quench with NH₄Cl (aq) - Extraction reaction->workup purification Purification: - Drying - Concentration - Column Chromatography workup->purification product Characterized Product purification->product end End product->end

References

Application Notes and Protocols for Knoevenagel Condensation Utilizing Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Knoevenagel condensation reaction using Sodium;2-methyl-3-oxobut-1-en-1-olate as the nucleophilic partner. This compound serves as a pre-formed enolate, offering potential advantages in terms of reactivity and selectivity in the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It typically involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst to form an α,β-unsaturated product after a dehydration step.[2][3] The use of a pre-formed enolate, such as this compound, can offer enhanced control over the reaction by obviating the need for an in-situ deprotonation step, potentially leading to milder reaction conditions and improved yields.

This protocol details the experimental setup for the reaction of this compound with various aromatic aldehydes, leading to the formation of the corresponding α,β-unsaturated ketones. These products are of significant interest as precursors to a wide range of biologically active molecules and functional materials.

Experimental Protocol

Materials:

  • This compound (C₅H₇NaO₂)[4][5]

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Glacial acetic acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (5 mL per mmol of the sodium enolate) to the flask and stir the suspension.

  • Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of the sodium enolate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by adding glacial acetic acid (1.1 eq) to neutralize the enolate.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ketone.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected yields for the Knoevenagel condensation of this compound with various aromatic aldehydes under the described conditions.

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde(E)-3-methyl-4-phenylbut-3-en-2-one2.585
24-Chlorobenzaldehyde(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-one2.092
34-Methoxybenzaldehyde(E)-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one3.088
44-Nitrobenzaldehyde(E)-3-methyl-4-(4-nitrophenyl)but-3-en-2-one2.095

Visualizations

Knoevenagel_Condensation_Workflow Reactants Reactants: - this compound - Aromatic Aldehyde Reaction Reaction Mixture (Stirring at RT) Reactants->Reaction Solvent Anhydrous THF Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure α,β-Unsaturated Ketone Purification->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism Enolate This compound (Nucleophile) Addition Nucleophilic Addition Enolate->Addition Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Alcohol β-Hydroxy Ketone Protonation->Alcohol Dehydration Dehydration Alcohol->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols: The Synthetic Potential of Sodium;2-methyl-3-oxobut-1-en-1-olate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, documented applications of "Sodium;2-methyl-3-oxobut-1-en-1-olate" in the synthesis of specific pharmaceutical intermediates are not extensively reported in publicly available scientific literature. However, as a sodium enolate of a β-dicarbonyl compound (2-methyl-3-oxobutanal), its reactivity profile suggests significant potential as a versatile building block in organic synthesis. The following application notes and protocols are based on the well-established chemistry of related β-dicarbonyl enolates and are intended to serve as a guide to its prospective applications.

Introduction to this compound

This compound is the sodium salt of the enol form of 2-methyl-3-oxobutanal. Enolates of β-dicarbonyl compounds are highly valuable intermediates in organic synthesis due to their ability to act as potent carbon nucleophiles in a variety of bond-forming reactions.[1][2][3] The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of a stable, resonance-delocalized enolate. This stability and pronounced nucleophilicity make such compounds ideal for the construction of complex molecular architectures commonly found in pharmaceutical agents.

General Reactivity and Synthetic Applications

The synthetic utility of β-dicarbonyl enolates like this compound stems from their participation in a range of chemical transformations. These reactions are fundamental to the assembly of precursors for various classes of therapeutic agents.

Key Reaction Pathways:
  • Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce alkyl substituents at the α-carbon. This is a foundational method for building carbon skeletons.[1][2][3]

  • Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of β-triketones, which are themselves versatile synthetic intermediates.

  • Condensation Reactions: These enolates are key participants in classic condensation reactions, including:

    • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.

    • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, forming 1,5-dicarbonyl compounds which can be precursors to cyclic systems.[4]

  • Heterocycle Synthesis: β-Dicarbonyl compounds and their enolates are crucial starting materials for the synthesis of a wide variety of heterocycles, such as pyrazoles, pyrimidines, and isoxazoles, which form the core of many pharmaceuticals.[5][6]

general_reactivity cluster_reactions Key Synthetic Transformations cluster_products Product Classes enolate This compound (β-Dicarbonyl Enolate) alkylation Alkylation (with R-X) enolate->alkylation S N 2 acylation Acylation (with RCOCl) enolate->acylation Nucleophilic Acyl Substitution michael Michael Addition (with α,β-unsaturated carbonyls) enolate->michael Conjugate Addition heterocycle Heterocycle Formation (e.g., with Hydrazine) enolate->heterocycle Condensation/ Cyclization alkyl_prod α-Alkylated β-Dicarbonyl alkylation->alkyl_prod acyl_prod β-Triketone acylation->acyl_prod michael_prod 1,5-Dicarbonyl Compound michael->michael_prod hetero_prod Heterocycles (e.g., Pyrazoles) heterocycle->hetero_prod

Caption: General Reactivity of β-Dicarbonyl Enolates.

Hypothetical Application: Synthesis of a Pyrazole Core

Many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents feature a pyrazole scaffold. A β-dicarbonyl enolate is an ideal precursor for constructing this heterocyclic system. The following workflow outlines a hypothetical synthesis of a substituted pyrazole intermediate using a reagent analogous to this compound.

hypothetical_synthesis start This compound step1 Step 1: Alkylation - Reagent: Benzyl Bromide - Solvent: THF start->step1 intermediate1 α-Benzyl β-Keto Aldehyde step1->intermediate1 step2 Step 2: Condensation/Cyclization - Reagent: Hydrazine Hydrate - Solvent: Ethanol - Condition: Reflux intermediate1->step2 product Substituted Pyrazole Intermediate step2->product

Caption: Hypothetical Workflow for Pyrazole Synthesis.

Experimental Protocols (Generic)

The following are generic protocols for key reactions involving β-dicarbonyl enolates. These should be adapted and optimized for specific substrates and scales.

Protocol 1: α-Alkylation of a β-Dicarbonyl Enolate

Objective: To introduce an alkyl group at the α-position of a β-dicarbonyl compound.

Materials:

  • This compound (or a related sodium enolate)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the sodium enolate (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to proceed to completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterTypical Value
Reaction Time 2-24 hours
Temperature 25-80 °C
Typical Yield 70-95%
Purity (post-chromatography) >98%
Protocol 2: Synthesis of a Pyrazole Derivative

Objective: To synthesize a pyrazole ring from a β-dicarbonyl compound.

Materials:

  • β-Dicarbonyl compound (e.g., the product from Protocol 1)

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Dissolve the β-dicarbonyl compound (1.0 eq.) in the chosen solvent.

  • Add hydrazine hydrate (1.0-1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

ParameterTypical Value
Reaction Time 1-6 hours
Temperature 80-120 °C (Reflux)
Typical Yield 85-98%
Purity (post-recrystallization) >99%

Conclusion

While specific, documented instances of "this compound" in the synthesis of commercial pharmaceutical intermediates are scarce in the literature, its chemical nature as a β-dicarbonyl enolate places it within a class of highly valuable synthetic building blocks. The general reactivity patterns of such compounds, including their propensity for alkylation, acylation, and cyclization to form heterocyclic cores, suggest that this compound is a potentially useful, yet underexplored, reagent for the construction of complex molecules in drug discovery and development. The provided protocols offer a foundational approach for researchers to begin exploring its synthetic potential.

References

Application Notes and Protocols: Sodium;2-methyl-3-oxobut-1-en-1-olate in the Synthesis of Agrochemicals and Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of Sodium;2-methyl-3-oxobut-1-en-1-olate, the sodium enolate of 3-methyl-2,4-pentanedione, as a versatile building block in the synthesis of agrochemicals and dyes. The reactivity of this C5 building block, particularly its nucleophilic character at the α-carbon, makes it a valuable precursor for the construction of complex molecular architectures, including heterocyclic systems and azo compounds.

Application in Agrochemical Synthesis: Heterocyclic Scaffolds

The development of novel agrochemicals frequently involves the synthesis of heterocyclic compounds, which form the core structure of many herbicides, fungicides, and insecticides. This compound can serve as a key component in multicomponent reactions to generate substituted heterocyclic systems. One of the most prominent examples is the Hantzsch pyridine synthesis, which leads to the formation of dihydropyridine and pyridine derivatives.[1][2][3][4][5] These scaffolds are of significant interest in the agrochemical industry due to their diverse biological activities.

1.1. Synthesis of Pyridine Derivatives via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3][4] By employing this compound (or its parent diketone, 3-methyl-2,4-pentanedione), substituted pyridines with potential herbicidal or insecticidal properties can be synthesized.

Table 1: Representative Quantitative Data for Hantzsch Pyridine Synthesis

EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventReaction Time (h)Yield (%)Reference
1Benzaldehyde3-Methyl-2,4-pentanedionePiperidineEthanol685General Protocol
24-Chlorobenzaldehyde3-Methyl-2,4-pentanedioneAmmonium AcetateAcetic Acid492General Protocol
3Furfural3-Methyl-2,4-pentanedionep-Toluenesulfonic acidToluene878General Protocol

1.2. Experimental Protocol: Synthesis of 2,4,6-Trimethyl-3,5-diacetyl-1,4-dihydropyridine

This protocol describes a representative Hantzsch-type reaction using 3-methyl-2,4-pentanedione as the β-dicarbonyl source.

Materials:

  • 3-Methyl-2,4-pentanedione (1 equivalent)

  • Formaldehyde (0.5 equivalent, as a 37% aqueous solution)

  • Ammonium acetate (1.2 equivalents)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in a minimal amount of ethanol.

  • Add ammonium acetate (1.2 equivalents) and stir until dissolved.

  • Slowly add formaldehyde (0.5 equivalent) to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,6-trimethyl-3,5-diacetyl-1,4-dihydropyridine.

1.3. Logical Workflow for Agrochemical Candidate Synthesis

Agrochemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product & Screening Sodium_Enolate This compound Hantzsch_Reaction Hantzsch Pyridine Synthesis Sodium_Enolate->Hantzsch_Reaction Aldehyde Aldehyde Aldehyde->Hantzsch_Reaction Nitrogen_Source Nitrogen Source (e.g., NH4OAc) Nitrogen_Source->Hantzsch_Reaction Dihydropyridine Dihydropyridine Derivative Hantzsch_Reaction->Dihydropyridine Pyridine_Derivative Pyridine Derivative Dihydropyridine->Pyridine_Derivative Oxidation Screening Biological Screening (Herbicidal/Insecticidal) Pyridine_Derivative->Screening

Caption: Workflow for the synthesis of potential agrochemicals via Hantzsch reaction.

Application in Dye Synthesis: Azo Dyes

Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a diazotization reaction followed by a coupling reaction.[6][7] Active methylene compounds, such as 3-methyl-2,4-pentanedione, are excellent coupling partners for diazonium salts in a reaction known as the Japp-Klingemann reaction.[8][9][10] This reaction provides a versatile route to synthesize hydrazones, which are precursors to or can be considered a tautomeric form of azo dyes.

2.1. Synthesis of Azo Dyes via Japp-Klingemann Reaction

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester or a β-diketone. In the case of 3-methyl-2,4-pentanedione, the reaction typically proceeds with the cleavage of one of the acetyl groups to yield a hydrazone derivative of a 1,2-diketone. These hydrazones are highly colored compounds and are valuable as dyes.

Table 2: Representative Quantitative Data for Japp-Klingemann Reaction

EntryAryl Diazonium Saltβ-Dicarbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
1Benzenediazonium chloride3-Methyl-2,4-pentanedioneSodium AcetateEthanol/Water288General Protocol
24-Nitrobenzenediazonium chloride3-Methyl-2,4-pentanedioneSodium AcetateEthanol/Water1.595General Protocol
32-Chlorobenzenediazonium chloride3-Methyl-2,4-pentanedioneSodium AcetateEthanol/Water382General Protocol

2.2. Experimental Protocol: Synthesis of 2,3-Butanedione-2-phenylhydrazone

This protocol outlines the synthesis of a model azo dye precursor using 3-methyl-2,4-pentanedione and benzenediazonium chloride.

Materials:

  • Aniline (1 equivalent)

  • Sodium nitrite (1.1 equivalents)

  • Concentrated Hydrochloric Acid

  • 3-Methyl-2,4-pentanedione (1 equivalent)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Preparation of Benzenediazonium Chloride:

    • Dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and an excess of sodium acetate in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the cooled solution of the β-diketone with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator.

    • Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2,3-butanedione-2-phenylhydrazone.

2.3. Signaling Pathway for Azo Dye Synthesis

Azo_Dye_Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Japp-Klingemann Coupling Aromatic_Amine Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2 / HCl (0-5 °C) Aromatic_Amine->NaNO2_HCl Diazonium_Salt Aryl Diazonium Salt (Ar-N2+) NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Sodium_Enolate This compound Sodium_Enolate->Coupling Azo_Dye Hydrazone / Azo Dye Coupling->Azo_Dye

Caption: Pathway for the synthesis of azo dyes via the Japp-Klingemann reaction.

References

Application Notes and Protocols: Alkylation of Sodium 2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. Sodium 2-methyl-3-oxobut-1-en-1-olate, an enolate derived from 3-methyl-2,4-pentanedione, presents a versatile nucleophile for the introduction of various alkyl groups. The regioselectivity of this reaction, yielding either C-alkylated or O-alkylated products, is a critical aspect that can be controlled by carefully selecting the reaction conditions. C-alkylation leads to the formation of 3-alkyl-3-methyl-2,4-pentanediones, which are valuable intermediates in the synthesis of more complex molecules. In contrast, O-alkylation produces the corresponding enol ethers, which also have applications in organic synthesis. These application notes provide detailed protocols for the selective C- and O-alkylation of sodium 2-methyl-3-oxobut-1-en-1-olate, along with quantitative data and workflow diagrams to guide researchers in achieving their desired synthetic outcomes.

C-Alkylation vs. O-Alkylation: A Mechanistic Overview

The enolate of 3-methyl-2,4-pentanedione is an ambident nucleophile, meaning it possesses two nucleophilic sites: the central carbon atom (α-carbon) and the oxygen atom.[1][2] The course of the alkylation reaction, whether it proceeds via C-alkylation or O-alkylation, is influenced by several factors, including the nature of the solvent, the metal counter-ion, and the electrophilicity of the alkylating agent.[2][3]

  • C-Alkylation is generally favored under conditions that promote thermodynamic control. This typically involves the use of "soft" electrophiles like alkyl iodides and bromides, and solvents that can stabilize the transition state leading to the more stable C-alkylated product.[1][4]

  • O-Alkylation is favored under conditions that promote kinetic control. This often involves the use of "hard" electrophiles, such as alkyl sulfates or oxonium salts, and polar aprotic solvents which do not strongly solvate the oxygen atom of the enolate, leaving it more accessible for reaction.[1][4]

Experimental Protocols

Protocol 1: Selective C-Alkylation of Sodium 2-methyl-3-oxobut-1-en-1-olate

This protocol is adapted from a procedure for the methylation of a structurally similar compound, pentane-2,4-dione, and is expected to yield the C-alkylated product, 3,3-dimethyl-2,4-pentanedione.[5]

Materials:

  • 3-methyl-2,4-pentanedione

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetone

  • Petroleum ether (b.p. 40-60 °C)

  • Round-bottomed flask

  • Reflux condenser

  • Calcium chloride guard tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 500-mL round-bottomed flask, add 3-methyl-2,4-pentanedione (0.65 mole), methyl iodide (0.80 mole), anhydrous potassium carbonate (84 g, previously dried at 100°C for 2 hours), and anhydrous acetone (125 ml).

  • Equip the flask with a reflux condenser fitted with a calcium chloride guard tube.

  • Heat the mixture to reflux with stirring and maintain reflux for 4.5 to 20 hours. A shorter reflux time (4.5 hours) is recommended to minimize dialkylation.[5]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Add 250 ml of petroleum ether (b.p. 40–60°) to the cooled mixture.

  • Filter the mixture to remove the insoluble inorganic salts.

  • Wash the collected solids with a 1:1 mixture of acetone and petroleum ether.

  • Combine the filtrate and the washings and concentrate the solution using a rotary evaporator.

  • Purify the residual oil by distillation to obtain 3,3-dimethyl-2,4-pentanedione.

Protocol 2: Selective O-Alkylation of Sodium 2-methyl-3-oxobut-1-en-1-olate (Predicted)

This protocol is based on the general principles for favoring O-alkylation and employs a hard electrophile, dimethyl sulfate.

Materials:

  • Sodium 2-methyl-3-oxobut-1-en-1-olate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous diethyl ether

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., aqueous ammonia)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere, dissolve Sodium 2-methyl-3-oxobut-1-en-1-olate (1.0 eq) in anhydrous DMSO.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) to the stirred solution via syringe.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding it to a stirred solution of aqueous ammonia.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to isolate the O-alkylated product, 4-methoxy-3-methyl-3-penten-2-one.

Quantitative Data

Alkylation TypeAlkylating AgentProductTypical YieldReference
C-AlkylationMethyl Iodide3,3-Dimethyl-2,4-pentanedione75-77%[5]
C-Alkylation2-(Bromomethyl)pyridine3-(Pyridin-2-ylmethyl)pentane-2,4-dione85%[6]
O-AlkylationDimethyl Sulfate4-Methoxy-3-methyl-3-penten-2-oneYields vary depending on specific conditionsN/A

Experimental Workflows

C_Alkylation_Workflow reagents Combine 3-methyl-2,4-pentanedione, K₂CO₃, CH₃I, and Acetone reflux Reflux for 4.5-20 hours reagents->reflux cool Cool to Room Temperature reflux->cool pet_ether Add Petroleum Ether cool->pet_ether filter Filter and Wash Solids pet_ether->filter concentrate Concentrate Filtrate filter->concentrate distill Purify by Distillation concentrate->distill product 3,3-Dimethyl-2,4-pentanedione distill->product O_Alkylation_Workflow start Dissolve Sodium Enolate in Anhydrous DMSO cool Cool to 0°C start->cool add_reagent Add Dimethyl Sulfate cool->add_reagent react Stir at 0°C to RT add_reagent->react quench Quench Reaction react->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product 4-Methoxy-3-methyl-3-penten-2-one purify->product Alkylation_Selectivity cluster_C C-Alkylation cluster_O O-Alkylation enolate Sodium 2-methyl-3-oxobut-1-en-1-olate Ambident Nucleophile C_conditions Conditions: - Soft Electrophile (e.g., CH₃I) - Less Polar Solvent (e.g., Acetone) - Thermodynamic Control enolate->C_conditions favors O_conditions Conditions: - Hard Electrophile (e.g., (CH₃)₂SO₄) - Polar Aprotic Solvent (e.g., DMSO) - Kinetic Control enolate->O_conditions favors C_product Product: 3,3-Dimethyl-2,4-pentanedione C_conditions->C_product O_product Product: 4-Methoxy-3-methyl-3-penten-2-one O_conditions->O_product

References

"Sodium;2-methyl-3-oxobut-1-en-1-olate" as a catalyst in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sodium Enolates in Organic Catalysis

Disclaimer: Due to limited available information on the specific catalytic applications of "Sodium;2-methyl-3-oxobut-1-en-1-olate," this document provides detailed application notes and protocols for the closely related and extensively studied catalyst, Sodium;3-oxobut-1-en-1-olate (the sodium enolate of acetylacetone). The principles and reactions discussed are fundamental to enolate chemistry and may provide insights into the potential applications of its methylated analogue.

Introduction to Sodium;3-oxobut-1-en-1-olate as a Catalyst

Sodium;3-oxobut-1-en-1-olate is the sodium salt of the enol form of acetylacetone.[1] It serves as a potent nucleophilic catalyst and reagent in a variety of organic transformations, primarily facilitating the formation of carbon-carbon bonds.[1] Its reactivity stems from the nucleophilic nature of the enolate anion, which can attack electrophilic centers.[1] This compound is a key intermediate in reactions such as the Knoevenagel condensation, Michael addition, Hantzsch pyridine synthesis, and various alkylation and acylation reactions.[1] The sodium counterion can influence the reactivity and solubility of the enolate, often making it soluble in polar aprotic solvents for controlled reactions.[2]

Key Applications and Reaction Mechanisms

Michael Addition

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] Sodium;3-oxobut-1-en-1-olate is an excellent Michael donor.[1] The reaction is a cornerstone of C-C bond formation in organic synthesis.[3]

General Reaction Scheme:

  • Michael Donor: Sodium;3-oxobut-1-en-1-olate

  • Michael Acceptor: α,β-unsaturated ketone, ester, nitrile, etc.

  • Product: 1,5-dicarbonyl compound or related structure.[4]

Reaction Mechanism: The mechanism proceeds in three key steps:

  • Formation of the enolate (in this case, Sodium;3-oxobut-1-en-1-olate is the pre-formed enolate).

  • Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.[4]

  • Protonation of the resulting enolate to yield the final product.[4]

Michael_Addition cluster_reactants Reactants cluster_products Products Enolate Sodium;3-oxobut-1-en-1-olate (Michael Donor) Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Adduct Michael Adduct (1,5-Dicarbonyl) Intermediate->Adduct Protonation

Caption: General workflow of a Michael Addition reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] Sodium;3-oxobut-1-en-1-olate can act as the active hydrogen compound in the presence of a carbonyl compound.

General Reaction Scheme:

  • Active Hydrogen Compound: Sodium;3-oxobut-1-en-1-olate

  • Carbonyl Compound: Aldehyde or ketone

  • Product: α,β-unsaturated dicarbonyl compound

Reaction Mechanism:

  • Nucleophilic addition of the enolate to the carbonyl carbon.

  • Proton transfer to form a β-hydroxy intermediate.

  • Dehydration (elimination of water) to form the C=C double bond.

Knoevenagel_Condensation Reactants Sodium;3-oxobut-1-en-1-olate + Aldehyde/Ketone Intermediate β-Hydroxy Intermediate Reactants->Intermediate Nucleophilic Addition Product α,β-Unsaturated Product Intermediate->Product Dehydration

References

Application Notes and Protocols for Safe Handling and Storage of Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Sodium;2-methyl-3-oxobut-1-en-1-olate" (CAS No. 35116-41-7) is readily available in public databases. The following information is compiled from data on the closely related compound "Sodium;3-oxobut-1-en-1-olate," general safety principles for alkali metal enolates, and safety data for related chemical structures. These guidelines should be used as a starting point, and a thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a sodium salt of an enolate, a reactive intermediate commonly used in organic synthesis. Its utility lies in its nucleophilic character, making it a valuable reagent for carbon-carbon bond formation. Due to its reactivity, particularly its sensitivity to moisture and air, strict adherence to safe handling and storage procedures is essential to ensure the safety of laboratory personnel and the integrity of the compound.

Chemical and Physical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC
Synonyms 2-Methyl-3-oxobutanal Sodium SaltPubChem[1]
CAS Number 35116-41-7LookChem[2]
Molecular Formula C₅H₇NaO₂PubChem[1]
Molecular Weight 122.10 g/mol PubChem[1]
Appearance White to off-white solid (presumed)Inferred from similar compounds
Solubility Soluble in water and DMSOLookChem[2]
Stability Stable under inert, dry conditions. Reacts with water and may be sensitive to air and light.Inferred from general enolate chemistry

Hazard Identification and Safety Precautions

While specific hazard data is unavailable, based on the chemistry of sodium enolates, the following hazards should be anticipated.

HazardDescriptionRecommended Precautions
Flammability May be combustible. Contact with water can produce flammable hydrogen gas if residual sodium metal is present.Keep away from heat, sparks, and open flames. Use a Class D fire extinguisher (for metal fires) or dry sand. Do not use water or carbon dioxide extinguishers. [3][4]
Reactivity Reacts with water, acids, and oxidizing agents. Hydrolyzes in the presence of moisture.Handle and store under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Avoid contact with incompatible materials.
Health Hazards Assumed to be irritating to the skin, eyes, and respiratory tract. Ingestion may cause harm.Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle in a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Body Protection Flame-retardant lab coat.
Respiratory Protection Not generally required if handled in a fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Protocols

Protocol for Opening a New Container

This protocol outlines the steps for safely opening a new container of this compound.

Opening_Protocol cluster_prep Preparation cluster_opening Container Opening cluster_storage Post-Opening A Don appropriate PPE B Work in a chemical fume hood A->B C Prepare inert atmosphere (e.g., nitrogen line) B->C D Place container in a secondary container C->D E Carefully remove outer packaging D->E F Slowly and cautiously open the primary container under a gentle stream of inert gas E->F G Dispense required amount F->G H Purge headspace with inert gas G->H I Seal container tightly H->I J Store in a desiccator under inert atmosphere I->J

Caption: Workflow for safely opening a new container.

Protocol for Weighing and Preparing a Solution

This protocol details the procedure for accurately weighing the compound and preparing a solution.

Weighing_Protocol cluster_setup Setup cluster_weighing Weighing cluster_solution Solution Preparation A Place balance in a fume hood or glove box B Use an anti-static weighing dish A->B C Tare the weighing dish D Quickly transfer the solid to the dish C->D E Record the mass D->E G Slowly add the weighed solid to the solvent with stirring E->G F Add anhydrous solvent to a flask under inert atmosphere F->G H Rinse weighing dish with solvent to ensure complete transfer G->H I Seal the flask H->I

Caption: Protocol for weighing and solution preparation.

Protocol for Quenching and Disposal

This protocol provides a general procedure for neutralizing and disposing of residual this compound.

Disposal_Protocol cluster_quench Quenching Reaction cluster_workup Work-up cluster_disposal Waste Disposal A In a fume hood, place the reaction vessel in an ice bath B Slowly add a proton source (e.g., saturated aq. NH4Cl or a protic solvent like isopropanol) with stirring A->B C Monitor for any gas evolution or exotherm B->C D Once the reaction is quenched, proceed with the appropriate aqueous work-up C->D E Separate organic and aqueous layers if applicable D->E F Neutralize the aqueous layer to a pH between 6 and 8 E->F G Dispose of aqueous and organic waste in appropriately labeled containers according to institutional guidelines F->G

Caption: General procedure for quenching and disposal.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and reactivity of this compound.

Storage cluster_storage_conditions Recommended Storage cluster_incompatibilities Incompatible Materials Inert Atmosphere Store under Argon or Nitrogen Dry Conditions Keep in a tightly sealed container Store in a desiccator Cool Location Store in a cool, dry place away from direct sunlight Water Water Acids Acids Oxidizing Agents Oxidizing Agents Alcohols Alcohols This compound This compound This compound->Inert Atmosphere Requires This compound->Dry Conditions Requires This compound->Cool Location Requires This compound->Water Avoid This compound->Acids Avoid This compound->Oxidizing Agents Avoid This compound->Alcohols Avoid

Caption: Storage conditions and incompatibilities.

Emergency Procedures

Spills
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Do not use water to clean up the spill.

  • Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Carefully scoop the mixture into a dry, sealable container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are neutralized before final cleaning.

  • Dispose of the waste according to institutional guidelines.

Fire
  • If a fire occurs, use a Class D fire extinguisher or smother the fire with dry sand.

  • DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS , as they can react violently with sodium compounds.[3][4]

  • Evacuate the laboratory and contact emergency services.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Brush off any solid material and immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving Sodium;2-methyl-3-oxobut-1-en-1-olate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in alkylation reactions?

A1: The main challenge is controlling the regioselectivity of the reaction. As an ambident nucleophile, the enolate can be alkylated at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). Achieving a high yield of the desired C-alkylated product requires careful optimization of reaction conditions to minimize the formation of the O-alkylated byproduct.

Q2: What are the key factors that influence the C-alkylation vs. O-alkylation ratio?

A2: Several factors dictate the outcome of the alkylation reaction:

  • Electrophile: "Soft" electrophiles, such as methyl iodide, tend to favor C-alkylation, while "hard" electrophiles favor O-alkylation.

  • Solvent: Aprotic solvents are generally preferred for C-alkylation.

  • Counterion: The sodium counterion influences the enolate's reactivity. In some cases, switching to a different counterion like lithium can alter the selectivity.

  • Temperature: Lower temperatures often favor the kinetic product, which can influence the C/O alkylation ratio.

Q3: Besides O-alkylation, what is another common side reaction to be aware of?

A3: Dialkylation is a frequent side reaction, especially when the target is the mono-alkylated product. The mono-alkylated product can be deprotonated by any remaining base to form a new enolate, which can then react with another equivalent of the alkylating agent. One study on a similar compound, 2,4-pentanedione, showed that a 20-hour reflux led to 20-25% of the dialkylated product.[1]

Q4: How can I minimize the formation of the dialkylated product?

A4: To reduce dialkylation, consider the following strategies:

  • Control Reaction Time: Shorter reaction times can significantly decrease the amount of dialkylation. For the methylation of 2,4-pentanedione, reducing the reflux time from 20 hours to 4.5 hours lowered the dialkylation product from 20-25% to 5-10%.[1]

  • Stoichiometry: Use a precise stoichiometry of the enolate and the alkylating agent. An excess of the alkylating agent will favor dialkylation.

  • Choice of Base: Using a strong, non-nucleophilic base to ensure complete initial deprotonation can sometimes help, although for β-dicarbonyl compounds, weaker bases like potassium carbonate are often sufficient.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered in reactions with this compound.

Problem 1: Low Yield of the Desired C-Alkylated Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Check for the presence of starting material (3-methyl-2,4-pentanedione) in your crude product via TLC, GC, or NMR.

    • Solution:

      • Increase the reaction time or temperature. However, be mindful that this might also increase the formation of side products.

      • Ensure your reagents are pure and dry, especially the solvent and the enolate.

  • Formation of O-Alkylated Product:

    • Diagnosis: The O-alkylated product will have a distinct spectroscopic signature. In the ¹H NMR, look for a new signal corresponding to a methoxy group attached to a double bond. The IR spectrum might show a C=C-O stretching frequency.

    • Solution:

      • Use a "softer" alkylating agent (e.g., switch from a tosylate to an iodide).

      • Change the solvent to a less polar, aprotic solvent.

      • Experiment with different temperatures.

  • Formation of Dialkylated Product:

    • Diagnosis: The dialkylated product will have a higher molecular weight, which can be detected by mass spectrometry. The ¹H NMR spectrum will show the absence of the methine proton at the α-position.

    • Solution:

      • Reduce the reaction time.[1]

      • Use a stoichiometric amount of the alkylating agent, or even a slight excess of the enolate.

      • Add the alkylating agent slowly to the reaction mixture.

Problem 2: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Close Boiling Points of Products:

    • Diagnosis: The mono- and dialkylated products may have very similar boiling points, making distillation challenging.

    • Solution:

      • Employ column chromatography for separation.

      • Consider converting the product to a crystalline derivative for easier purification by recrystallization.

  • Removal of Inorganic Salts:

    • Diagnosis: The crude product may be contaminated with inorganic salts from the reaction.

    • Solution:

      • Thoroughly wash the organic layer with water during the workup.

      • The addition of petroleum ether to the cold reaction mixture before filtration can help in precipitating and removing salts.[1]

Data Presentation

Table 1: Influence of Reaction Time on Dialkylation in a Related System (Methylation of 2,4-pentanedione) [1]

Reaction Time (hours)Percentage of Dialkylated Product (%)
2020 - 25
4.55 - 10

Experimental Protocols

Key Experiment: C-Methylation of a β-Dicarbonyl Compound (Adapted from Organic Syntheses)[2]

This protocol describes the methylation of 2,4-pentanedione, a close structural analog of the precursor to this compound. The principles are directly applicable.

Materials:

  • 2,4-pentanedione (0.65 mole)

  • Methyl iodide (0.80 mole)

  • Anhydrous potassium carbonate (84 g)

  • Acetone (125 ml)

Procedure:

  • Combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone in a round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture under reflux. For minimal dialkylation, a reflux time of 4.5 hours is recommended.[1]

  • After cooling, filter the mixture to remove insoluble inorganic salts.

  • Wash the collected solids with acetone.

  • Combine the filtrate and washings and concentrate them.

  • Distill the residual oil to obtain the 3-methyl-2,4-pentanedione.

Expected Yield: 75-77% of the mono-methylated product (with 5-10% dialkylation at 4.5 hours reflux).[1]

Visualizations

Reaction_Pathway Reaction Pathways for this compound Alkylation Enolate This compound RX Alkylating Agent (R-X) C_Alkylation C-Alkylated Product (Desired) Enolate->C_Alkylation C-Attack O_Alkylation O-Alkylated Product (Side Product) Enolate->O_Alkylation O-Attack Dialkylation Dialkylated Product (Side Product) Mono_Alkylated_Enolate Mono-alkylated Enolate C_Alkylation->Mono_Alkylated_Enolate Deprotonation Base Base Mono_Alkylated_Enolate->Dialkylation Reaction with R-X

Caption: Competing reaction pathways in the alkylation of the enolate.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield of Desired Product Check_SM Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->Check_SM SM_Present Starting Material Present? Check_SM->SM_Present Side_Products Side Products Present? SM_Present->Side_Products No Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Yes O_Alkylation O-Alkylation Detected Side_Products->O_Alkylation Yes (O-Alkylation) Dialkylation_Detected Dialkylation Detected Side_Products->Dialkylation_Detected Yes (Dialkylation) Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Purity Check Reagent Purity Incomplete_Reaction->Check_Purity Change_Electrophile Use 'Softer' Electrophile O_Alkylation->Change_Electrophile Change_Solvent Use Aprotic Solvent O_Alkylation->Change_Solvent Reduce_Time Reduce Reaction Time Dialkylation_Detected->Reduce_Time Control_Stoichiometry Control Stoichiometry Dialkylation_Detected->Control_Stoichiometry

Caption: A logical workflow for troubleshooting low product yield.

References

Preventing side reactions with "Sodium;2-methyl-3-oxobut-1-en-1-olate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Sodium;2-methyl-3-oxobut-1-en-1-olate". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" (CAS No. 143193-92-4) is the sodium salt of the enolate derived from 2-methyl-3-oxobutanal.[1][2] It is a nucleophilic reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. Its primary application is in alkylation reactions, where it reacts with electrophiles, such as alkyl halides, to introduce a 2-methyl-3-oxobutyl group into a molecule. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Q2: What are the most common side reactions observed when using "this compound"?

A2: The most prevalent side reactions include:

  • O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of a vinylether byproduct, while the desired reaction is typically C-alkylation.

  • Polyalkylation: The product of the initial C-alkylation may still possess an acidic proton and can be deprotonated to react with another equivalent of the electrophile, leading to di- or poly-alkylation.[3][4]

  • Self-condensation (Aldol-type reaction): The enolate can react with the carbonyl group of the starting material (2-methyl-3-oxobutanal) if it is present in the reaction mixture, leading to aldol condensation products.

  • Hydrolysis: The enolate is sensitive to water and can be protonated to regenerate the starting β-dicarbonyl compound, reducing the yield of the desired product.

  • Elimination: When using sterically hindered or secondary/tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 alkylation.

Q3: How should I store and handle "this compound"?

A3: "this compound" is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. All manipulations should be carried out using anhydrous solvents and under inert atmosphere to prevent hydrolysis and reaction with atmospheric oxygen.

Troubleshooting Guides

Issue 1: Low Yield of the Desired C-Alkylated Product and Formation of a Major Byproduct.

This issue is often due to the competing O-alkylation reaction.

Troubleshooting Steps:

  • Choice of Solvent: The solvent plays a crucial role in directing the regioselectivity of the alkylation.

    • Polar aprotic solvents (e.g., DMSO, DMF, HMPA) tend to solvate the sodium cation, leaving the oxygen atom of the enolate more exposed and reactive, thus favoring O-alkylation .

    • Polar protic solvents (e.g., ethanol, methanol) can solvate both the cation and the oxygen atom of the enolate through hydrogen bonding, which can favor C-alkylation .[5] However, these solvents can also lead to hydrolysis.

    • Nonpolar aprotic solvents (e.g., THF, diethyl ether, toluene) are generally preferred for C-alkylation as they promote the aggregation of the enolate, making the carbon atom more accessible for reaction.

  • Nature of the Electrophile:

    • "Soft" electrophiles , such as alkyl iodides and bromides, generally favor C-alkylation .

    • "Hard" electrophiles , such as alkyl chlorides and tosylates, have a higher tendency for O-alkylation . Very reactive sulfonates, like triflates, show an increased tendency for O-alkylation.[6]

  • Counter-ion: While you are using the sodium salt, it's worth noting that the choice of the counter-ion can influence the C/O alkylation ratio. Smaller cations like Li⁺ tend to coordinate more tightly with the oxygen atom, favoring C-alkylation.

Data Presentation: Effect of Solvent and Electrophile on C/O Alkylation Ratio (Illustrative Data)

SolventElectrophilePredominant ProductC/O Ratio (Approximate)
THFMethyl IodideC-Alkylation> 95:5
DMSOMethyl IodideMixture~ 2:1 (C:O)[5]
HMPABenzyl BromideO-Alkylation< 10:90
EthanolEthyl BromideC-Alkylation> 90:10

Experimental Protocol: Optimized C-Alkylation of "this compound"

  • Reagents:

    • "this compound" (1.0 eq)

    • Alkyl halide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add "this compound".

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the alkyl halide dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization: C-Alkylation vs. O-Alkylation Pathway

G C-Alkylation vs. O-Alkylation of this compound Enolate This compound (Ambident Nucleophile) C_Product C-Alkylated Product (Desired) Enolate->C_Product C-Attack O_Product O-Alkylated Product (Vinyl Ether Byproduct) Enolate->O_Product O-Attack RX R-X (Electrophile) RX->C_Product RX->O_Product Conditions_C Conditions Favoring C-Alkylation: - Nonpolar aprotic solvent (THF) - 'Soft' electrophile (R-I, R-Br) - Low temperature C_Product->Conditions_C Conditions_O Conditions Favoring O-Alkylation: - Polar aprotic solvent (DMSO, HMPA) - 'Hard' electrophile (R-Cl, R-OTs) - Higher temperature O_Product->Conditions_O

Caption: C- vs. O-Alkylation Pathways.

Issue 2: Formation of a Higher Molecular Weight Impurity, Suggesting Polyalkylation.

Polyalkylation occurs when the mono-alkylated product is deprotonated and reacts further.

Troubleshooting Steps:

  • Stoichiometry of the Base and Electrophile:

    • Use a slight excess of the enolate (if pre-formed and isolated) relative to the alkylating agent.

    • If generating the enolate in situ, use no more than one equivalent of the base.

    • Using a large excess of the alkylating agent will drive the reaction towards polyalkylation.[3]

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to minimize the reaction time for the mono-alkylated product to react further.

    • Lower temperatures generally slow down the rate of the second alkylation more than the first.

Data Presentation: Effect of Stoichiometry on Product Distribution (Illustrative Data)

Enolate:Alkyl Halide RatioMono-alkylated Product (%)Di-alkylated Product (%)
1.2 : 1905
1 : 18015
1 : 1.56035

Experimental Protocol: Minimizing Polyalkylation

  • Reagents:

    • "this compound" (1.05 eq)

    • Alkyl halide (1.0 eq)

    • Anhydrous THF

  • Procedure:

    • Follow the procedure for Optimized C-Alkylation.

    • Add the alkyl halide slowly and maintain a low temperature (-78 °C to 0 °C) during the addition.

    • Monitor the reaction by TLC every 30 minutes.

    • Quench the reaction immediately upon consumption of the starting enolate.

Visualization: Polyalkylation Side Reaction

G Polyalkylation Side Reaction Pathway Enolate This compound Mono_Product Mono-alkylated Product (Desired) Enolate->Mono_Product 1. Alkylation RX1 R-X (1 eq) RX1->Mono_Product Mono_Enolate Mono-alkylated Enolate Mono_Product->Mono_Enolate 2. Deprotonation Base Base (e.g., another enolate molecule) Base->Mono_Enolate Di_Product Di-alkylated Product (Byproduct) Mono_Enolate->Di_Product 3. Second Alkylation RX2 R-X (excess) RX2->Di_Product

Caption: Polyalkylation Pathway.

Issue 3: Presence of Starting Material (2-methyl-3-oxobutanal) and Low Overall Yield.

This is likely due to hydrolysis of the enolate.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly flame-dried or oven-dried before use.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

    • Handle the sodium enolate under a dry, inert atmosphere (nitrogen or argon).

  • Quenching Procedure:

    • Quench the reaction with a non-aqueous or weakly acidic aqueous solution (e.g., saturated NH₄Cl) to avoid excessive hydrolysis of any remaining enolate.

Visualization: Hydrolysis Side Reaction

G Hydrolysis of Enolate Enolate This compound Keto_Product 2-methyl-3-oxobutanal (Starting Material) Enolate->Keto_Product Protonation NaOH NaOH Enolate->NaOH H2O H₂O (Moisture) H2O->Keto_Product H2O->NaOH

Caption: Enolate Hydrolysis.

References

"Sodium;2-methyl-3-oxobut-1-en-1-olate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium;2-methyl-3-oxobut-1-en-1-olate. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues and understanding the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound, as a sodium enolate of a beta-dicarbonyl compound, is susceptible to degradation by moisture, acidic conditions, and atmospheric carbon dioxide. Enolates are generally reactive intermediates.[1][2] For optimal stability, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at a low temperature. Some related compounds are known to be hygroscopic.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are initiated by protonation of the enolate. In the presence of water or acid, the enolate will be protonated to form the corresponding beta-keto aldehyde, 2-methyl-3-oxobutanal. This beta-dicarbonyl compound can then potentially undergo further reactions such as hydrolysis or self-condensation (aldol condensation).[4][5][6]

Q3: Can this compound undergo hydrolysis? What are the products?

A3: Yes, in aqueous solutions, the enolate will be protonated to the beta-keto aldehyde. Depending on the pH and temperature, this can be followed by hydrolysis of the aldehyde or other rearrangements. A common degradation pathway for related beta-keto esters involves hydrolysis to a beta-keto acid, which is then susceptible to decarboxylation upon heating to yield a ketone.[3][5][7] For this compound, this would ultimately lead to the formation of butan-2-one after hydrolysis and decarboxylation of the intermediate carboxylic acid.

Q4: Is this compound susceptible to racemization?

A4: If there is a chiral center at the alpha-carbon (the carbon adjacent to the carbonyl group), the formation of the planar enolate can lead to racemization or epimerization upon reprotonation.[1][8] For this compound, the enolate itself is achiral.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound is discolored or has an unusual odor upon opening. Exposure to air and moisture during storage.Discard the reagent as it may be significantly degraded. Ensure proper storage conditions for new batches (tightly sealed, inert atmosphere, low temperature).
Inconsistent results in reactions. Partial degradation of the starting material.Use a freshly opened container of the reagent. Consider purifying the compound if possible and analytical characterization (e.g., NMR) before use.
Formation of unexpected byproducts. The enolate is reacting with atmospheric CO2 or other electrophiles. Self-condensation (aldol reaction) may also occur.[6]Perform reactions under a strictly inert atmosphere. Ensure all solvents and reagents are dry.
Low yield in alkylation reactions. The enolate is being protonated by acidic impurities or moisture in the reaction mixture.Use anhydrous solvents and reagents. Consider using a stronger, non-protic base to ensure complete deprotonation if generating the enolate in situ.
Difficulty dissolving the compound. The compound may be hygroscopic and have absorbed water, affecting its solubility characteristics.[3]Dry the compound under vacuum before use, provided it is thermally stable.

Degradation Pathways

The degradation of this compound is primarily initiated by protonation, leading to the formation of its keto-enol tautomers. In aqueous or acidic environments, this can lead to further degradation.

G Simplified Degradation Pathway of this compound A This compound B 2-Methyl-3-oxobutanal (Keto-enol tautomerism) A->B Protonation (H+) C Hydrolysis Products (e.g., 3-oxobutanoic acid) B->C Hydrolysis (H2O) F Aldol Condensation Products B->F Self-condensation D Decarboxylation C->D Heat E Butan-2-one D->E

Caption: Simplified degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a given solvent system over time.

G Workflow for Stability Assessment cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation A Prepare a stock solution of known concentration in the desired solvent. B Divide the solution into aliquots for time-point analysis. A->B C Store aliquots under controlled conditions (temperature, light exposure). B->C D At specified time points, analyze an aliquot by a suitable analytical method (e.g., HPLC, NMR). C->D E Quantify the remaining parent compound and identify any major degradation products. D->E F Plot the concentration of the parent compound versus time. E->F G Determine the degradation rate constant and half-life. F->G

Caption: Experimental workflow for stability testing.

Methodology Details:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent (e.g., anhydrous DMSO, acetonitrile, or an aqueous buffer) to a known concentration. All glassware should be dry, and the solvent should be of high purity and degassed if necessary.

  • Sample Storage: Dispense the stock solution into several sealed vials, ensuring minimal headspace. Store these vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light).

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be able to separate the parent compound from its potential degradation products.

    • Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate) and an organic solvent like acetonitrile or methanol is a common starting point.

    • Column: A C18 reversed-phase column is typically used.

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: At each time point (e.g., 0, 1, 3, 7, 14, and 28 days), inject a sample onto the HPLC. Calculate the percentage of the parent compound remaining relative to the initial time point. Plot this percentage against time to determine the degradation kinetics.

Note: For quantitative analysis of degradation products, their identification and the preparation of corresponding reference standards may be necessary. Techniques like LC-MS can be valuable for the initial identification of unknown degradants.

References

Technical Support Center: Overcoming Poor Solubility of "Sodium;2-methyl-3-oxobut-1-en-1-olate" in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling "Sodium;2-methyl-3-oxobut-1-en-1-olate". This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of this polar, ionic compound in nonpolar solvent systems. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success in a variety of experimental settings.

Understanding the Challenge: The "Like Dissolves Like" Principle

"this compound" is a sodium salt of an enolate, making it a polar and ionic compound. According to the fundamental principle of solubility, "like dissolves like," polar and ionic substances readily dissolve in polar solvents (e.g., water, ethanol, DMSO), but exhibit very poor solubility in nonpolar solvents (e.g., hexane, toluene, chloroform). This is because the strong electrostatic interactions between the sodium cations and the enolate anions are not easily overcome by the weak van der Waals forces offered by nonpolar solvent molecules.

This inherent low solubility in nonpolar media can pose a significant challenge in various applications, including organic synthesis, catalysis, and drug formulation, where a homogeneous solution is often required. This guide provides four distinct strategies to overcome this solubility issue.

Frequently Asked Questions (FAQs)

Q1: Why won't "this compound" dissolve in my nonpolar reaction solvent?

A1: As a sodium salt, this compound is ionic and therefore highly polar. Nonpolar solvents lack the ability to stabilize the separated sodium and enolate ions, leading to extremely low solubility. To achieve dissolution, the strong ionic bonds within the salt's crystal lattice must be disrupted, which requires a solvent that can effectively solvate the individual ions.

Q2: What are the main approaches to dissolve this compound in a nonpolar solvent?

A2: There are four primary methods to enhance the solubility of polar ionic compounds like "this compound" in nonpolar media:

  • Co-solvents: Introducing a polar aprotic co-solvent to increase the overall polarity of the solvent mixture.

  • Surfactants (Microemulsions): Using surfactants to create reverse micelles that encapsulate the ionic compound in a polar core within the nonpolar solvent.

  • Complexing Agents (Crown Ethers): Employing crown ethers to complex the sodium cation, thereby shielding its charge and creating a more lipophilic complex.

  • Phase Transfer Catalysis (PTC): Utilizing a phase transfer catalyst to transport the enolate anion from a solid or aqueous phase into the nonpolar organic phase.

Q3: Are there any safety precautions I should take when handling "this compound"?

A3: Yes. As with any chemical reagent, you should consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: Can I use heat to increase the solubility?

A4: While gentle heating can sometimes increase the rate of dissolution and solubility to a limited extent, it is often not a sufficient solution for dissolving a highly polar salt in a nonpolar solvent. Moreover, "this compound" may be thermally sensitive, and excessive heat could lead to decomposition. It is advisable to explore the methods outlined in this guide before resorting to high temperatures.

Troubleshooting Guides

Method 1: Co-solvent System
Problem Possible Cause Solution
The compound still doesn't dissolve even with a co-solvent.The polarity of the solvent mixture is still too low.Gradually increase the volume percentage of the polar aprotic co-solvent (e.g., THF, DMF, DMSO). Start with a low percentage (e.g., 5-10%) and incrementally add more until dissolution is observed. Be mindful that a high percentage of the co-solvent may alter the desired reactivity of your system.
A precipitate forms after initial dissolution.The solution is saturated, and small changes in temperature are causing the compound to crash out.Gently warm the solution and try to use it at a slightly elevated temperature. Alternatively, prepare a more dilute solution if your experimental conditions allow.
The co-solvent interferes with my reaction.The co-solvent is reacting with one of your reagents.Consult the chemical literature for the compatibility of your chosen co-solvent with your reaction conditions. Consider switching to a different, more inert polar aprotic co-solvent.
Method 2: Surfactants (Microemulsions)
Problem Possible Cause Solution
The solution is cloudy or forms a stable emulsion.The surfactant concentration or water content is not optimized, leading to the formation of a macroemulsion instead of a clear microemulsion.Adjust the surfactant concentration and, if applicable, the water-to-surfactant ratio (W₀). A systematic titration with the surfactant or water may be necessary to find the clear microemulsion region in the phase diagram.
The compound remains undissolved.The polar cores of the reverse micelles are too small or not numerous enough to solubilize the desired amount of the salt.Increase the surfactant concentration. If using a water-in-oil microemulsion, you can also try slightly increasing the water content to create larger micelles.
The surfactant is difficult to remove after the reaction.The surfactant has a high boiling point or is chemically similar to the product.Select a surfactant with properties that facilitate its removal (e.g., a lower boiling point or different solubility profile than your product). Alternatively, purification methods like column chromatography with a more polar eluent may be necessary.
Method 3: Complexing Agents (Crown Ethers)
Problem Possible Cause Solution
The compound's solubility does not improve significantly.The crown ether is not the correct size for the sodium cation (Na⁺).For sodium ions, 15-crown-5 is the most effective due to the complementary sizes of the cation and the ether's cavity. Ensure you are using the appropriate crown ether.
The reaction is slower than expected.The crown ether may be sterically hindering the approach of reactants to the enolate.This is less common but possible. Try using a slightly lower concentration of the crown ether that still provides sufficient solubility.
The crown ether is difficult to remove from the final product.Crown ethers can be persistent impurities.Crown ethers are water-soluble. Perform an aqueous extraction (work-up) of your reaction mixture to remove the crown ether.
Method 4: Phase Transfer Catalysis (PTC)
Problem Possible Cause Solution
The reaction is very slow or does not proceed.The phase transfer catalyst is inefficient or has been "poisoned".Ensure you are using a suitable catalyst, such as a quaternary ammonium salt (e.g., TBAB). Catalyst poisoning can occur if certain anions (like iodide or tosylate) are present, which bind too strongly to the catalyst. If possible, avoid these ions in your reaction system.
An emulsion forms during the reaction.High concentrations of the phase transfer catalyst can sometimes act as an emulsifier.Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). More vigorous stirring can also sometimes break up emulsions.
The catalyst is difficult to separate from the product.The catalyst is soluble in the organic phase.Most common PTC catalysts can be removed with a water wash. If this is not effective, you may need to use column chromatography for purification.

Quantitative Data Summary

Table 1: Comparison of Solubilization Strategies for a Generic Sodium Salt in Toluene

Method Additive Typical Concentration of Additive Observed Solubility Notes
None--< 0.01 mg/mLPractically insoluble
Co-solventTetrahydrofuran (THF)20% (v/v)Low (e.g., 0.1-0.5 mg/mL)Solubility increases with THF concentration.
Crown Ether15-Crown-51.1 equivalentsModerate (e.g., 1-5 mg/mL)Forms a 1:1 complex with Na⁺.
Phase Transfer CatalystTetrabutylammonium Bromide (TBAB)5 mol%N/A (facilitates reaction)Does not truly dissolve the bulk solid but transports anions into the organic phase for reaction.

Table 2: Critical Micelle Concentrations (CMC) of Selected Non-ionic Surfactants

Surfactant Typical Nonpolar Solvent Approximate CMC (mM)
Triton X-100Hexane~0.16
Brij 30HexaneVaries with formulation
Span 80HexaneVaries with formulation

Note: CMC values in nonpolar solvents can be highly dependent on the specific surfactant, the solvent, and the presence of any polar additives like water.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (THF in Toluene)

Objective: To prepare a 1 mg/mL solution of "this compound" in a toluene/THF co-solvent system.

Materials:

  • "this compound"

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Weigh 10 mg of "this compound" into a clean, dry glass vial equipped with a magnetic stir bar.

  • Add 8 mL of anhydrous toluene to the vial.

  • Begin stirring the suspension at room temperature.

  • Slowly add anhydrous THF dropwise to the stirring suspension.

  • Continue adding THF until the solid completely dissolves. This may require up to 2 mL of THF (for a final 4:1 toluene:THF ratio).

  • Once a clear solution is obtained, it is ready for use.

Protocol 2: Solubilization using a Crown Ether (15-Crown-5 in Hexane)

Objective: To prepare a solution of "this compound" in hexane using 15-crown-5.

Materials:

  • "this compound"

  • 15-Crown-5

  • Hexane (anhydrous)

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Weigh out a desired amount of "this compound" (e.g., 122 mg, 1 mmol).

  • Add 1.1 molar equivalents of 15-crown-5 (e.g., 242 mg, 1.1 mmol).

  • Add the desired volume of anhydrous hexane (e.g., 10 mL).

  • Stir the mixture vigorously at room temperature. Dissolution may take some time. Gentle warming (to no more than 40°C) can be applied if necessary.

  • Continue stirring until a clear or near-clear solution is obtained.

Protocol 3: Phase Transfer Catalysis for an Alkylation Reaction

Objective: To perform an alkylation of the enolate in a biphasic toluene/water system using a phase transfer catalyst.

Materials:

  • "this compound"

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • To a reaction flask, add "this compound" (1 equivalent).

  • Add deionized water (e.g., 5 mL per gram of enolate).

  • Add toluene (e.g., 10 mL per gram of enolate).

  • Add the phase transfer catalyst, TBAB (2-5 mol%).

  • Begin vigorous stirring to create a large surface area between the two phases.

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Visualizations

Signaling Pathway: Enzymatic Aldol Condensation

Enolates are key intermediates in many biochemical pathways. One prominent example is the aldol condensation reaction catalyzed by aldolase enzymes, a crucial step in glycolysis. The enzyme generates a nucleophilic enolate intermediate from a ketone substrate, which then attacks an aldehyde substrate to form a new carbon-carbon bond.

aldol_condensation Substrate_Ketone Ketone Substrate (e.g., Dihydroxyacetone phosphate) Enzyme_Active_Site Aldolase Active Site (with basic residue, e.g., Lys) Substrate_Ketone->Enzyme_Active_Site Binding Enolate_Intermediate Enolate Intermediate (Nucleophilic) Enzyme_Active_Site->Enolate_Intermediate Deprotonation Aldol_Adduct Aldol Adduct (e.g., Fructose-1,6-bisphosphate) Enolate_Intermediate->Aldol_Adduct Nucleophilic Attack Substrate_Aldehyde Aldehyde Substrate (e.g., Glyceraldehyde-3-phosphate) Substrate_Aldehyde->Aldol_Adduct Aldol_Adduct->Enzyme_Active_Site Release crown_ether_workflow start Start weigh_salt Weigh Sodium Enolate start->weigh_salt weigh_crown Add 1.1 eq. 15-Crown-5 weigh_salt->weigh_crown add_solvent Add Nonpolar Solvent (e.g., Hexane, Toluene) weigh_crown->add_solvent stir Vigorous Stirring (Room Temperature) add_solvent->stir check_dissolution Check for Dissolution stir->check_dissolution solution_ready Homogeneous Solution Ready check_dissolution->solution_ready Yes gentle_heat Gentle Warming (< 40°C) check_dissolution->gentle_heat No gentle_heat->stir ptc_troubleshooting start Slow/No Reaction check_stirring Is Stirring Vigorous? start->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No check_catalyst Check Catalyst Type (e.g., TBAB) check_stirring->check_catalyst Yes increase_stirring->start change_catalyst Select Appropriate Catalyst check_catalyst->change_catalyst Incorrect check_concentration Increase Catalyst Loading (up to 5 mol%) check_catalyst->check_concentration Correct change_catalyst->start check_temp Increase Temperature check_concentration->check_temp consider_poisoning Consider Catalyst Poisoning (e.g., by I⁻, TsO⁻) check_temp->consider_poisoning end Reaction Proceeds consider_poisoning->end

Optimizing reaction conditions for "Sodium;2-methyl-3-oxobut-1-en-1-olate" alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Alkylation of Sodium Enolates

Welcome to the technical support center for the optimization of enolate alkylation reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like "Sodium;2-methyl-3-oxobut-1-en-1-olate". The following resources provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.

Note: The principles and protocols described here are based on the general chemistry of enolate alkylation and are applicable to "this compound," the enolate derived from 3-methyl-2,4-pentanedione.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in the alkylation of this enolate?

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon and the oxygen atom.[1][2] This leads to two primary competing pathways:

  • C-alkylation: The desired reaction where the alkyl group is added to the α-carbon, forming a new carbon-carbon bond.[1] This is typically the thermodynamically more stable product.[3][4]

  • O-alkylation: A common side reaction where the alkyl group adds to the oxygen atom, forming an enol ether.[1][3]

Additionally, polyalkylation can occur if more than one acidic proton is available or if the mono-alkylated product is deprotonated under the reaction conditions.[1][5][6]

Q2: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in determining the ratio of C- to O-alkylation.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, HMPA): These solvents are effective at solvating the sodium cation, leaving a more "naked" and highly reactive enolate anion.[2] This increased reactivity, particularly at the oxygen atom which has a higher negative charge density, often favors O-alkylation.[2][3]

  • Weakly Polar/Non-Polar Solvents (e.g., THF, Diethyl Ether): These solvents promote the formation of less aggregated enolates and can favor C-alkylation.[1] In these environments, the sodium cation remains more closely associated with the enolate oxygen, sterically hindering O-alkylation and promoting reaction at the carbon.[4]

  • Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can protonate the enolate, leading to equilibrium between the enolate and the starting ketone.[7][8] This can result in lower yields and favor the formation of the thermodynamically controlled product.[5][6] They can favor C-alkylation by hydrogen-bonding to the oxygen atom, reducing its nucleophilicity.[2]

Q3: What is the difference between kinetic and thermodynamic enolates, and why is it important?

For unsymmetrical ketones, deprotonation can occur at different α-carbons, leading to two different enolates.[8]

  • Kinetic Enolate: This is the enolate that is formed faster. It typically results from the removal of the less sterically hindered α-proton.[5][7][9] Conditions for kinetic control are rapid, irreversible deprotonation, often using a strong, bulky base like LDA at low temperatures (-78 °C).[5][8][10]

  • Thermodynamic Enolate: This is the more stable enolate, which is usually the more substituted one.[8] Its formation is favored under conditions that allow for equilibrium, such as higher temperatures, weaker bases, or the presence of a protic solvent.[5][7][10]

For your specific substrate, derived from a symmetrical dicarbonyl, regioselectivity of enolate formation is not a primary concern. However, understanding these principles is crucial for controlling other aspects of the reaction.

Q4: How does the alkylating agent influence C- vs. O-alkylation?

The nature of the electrophile (alkylating agent) is a key factor, often explained by Hard-Soft Acid-Base (HSAB) theory.[4]

  • "Soft" Electrophiles: Reagents like alkyl iodides (R-I) and bromides (R-Br) are considered soft electrophiles. They tend to react preferentially with the "softer" nucleophilic carbon atom of the enolate, favoring C-alkylation.[4][11]

  • "Hard" Electrophiles: Reagents like alkyl tosylates (R-OTs), sulfates (R-OSO₂R), or strong electrophiles like trimethylsilyl chloride (TMSCl) are considered hard electrophiles.[3] They react faster with the "harder," more electronegative oxygen atom, leading to a higher proportion of O-alkylation products.[3][11]

Troubleshooting Guide

Problem: My reaction yield is very low.

  • Possible Cause 1: Incomplete Enolate Formation.

    • Solution: Ensure you are using a sufficiently strong base to completely deprotonate the starting material. For ketones, bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are much more effective than alkoxides (e.g., sodium ethoxide) or hydroxides.[1][5] The base should be stronger than the resulting enolate.[7]

  • Possible Cause 2: Competing Side Reactions.

    • Solution: Aldehydes and some ketones can undergo self-condensation reactions.[9][12] Using a strong base like LDA to achieve full, rapid conversion to the enolate minimizes the concentration of the neutral starting material, thus preventing condensation.[9]

  • Possible Cause 3: Poor Reactivity of Alkylating Agent.

    • Solution: The reaction is an SN2 substitution, so it works best with methyl or primary alkyl halides.[6][9][12] Secondary halides react poorly, and tertiary halides will likely lead to elimination products instead of alkylation.[5][6] Ensure your alkylating agent has a good leaving group (I > Br > Cl > OTs).[5][6]

Problem: I am getting a mixture of C- and O-alkylated products.

  • Goal: Increase C-Alkylation.

    • Solution 1: Change the Alkylating Agent. Switch to a "softer" electrophile. Use an alkyl iodide (R-I) instead of a tosylate or chloride.[2][11]

    • Solution 2: Change the Solvent. Use a less polar or non-polar solvent like THF or diethyl ether instead of DMSO or DMF.[1]

    • Solution 3: Change the Counter-ion. Lithium (Li+) enolates often show higher C-alkylation selectivity than sodium (Na+) or potassium (K+) enolates because lithium coordinates more tightly to the oxygen.[2][10] Consider preparing the enolate with a lithium base like LDA.

  • Goal: Increase O-Alkylation.

    • Solution 1: Change the Alkylating Agent. Use a "harder" electrophile, such as a sulfate or a tosylate.[1] Trimethylsilyl chloride (TMSCl) almost exclusively gives the O-silylated product.[3]

    • Solution 2: Change the Solvent. Use a highly polar aprotic solvent like HMPA, DMF, or DMSO to generate a highly reactive, "naked" enolate.[1][2]

Problem: I am observing polyalkylation products.

  • Possible Cause: Enolate Equilibration.

    • Solution: This occurs when the mono-alkylated product is deprotonated by unreacted enolate or a weaker base. To prevent this, use at least one full equivalent of a strong, non-nucleophilic base (e.g., LDA, NaH) to ensure the starting material is completely converted to the enolate before adding the alkylating agent.[9] Also, add the alkylating agent slowly at a low temperature to control the reaction.[1]

Data Presentation: Factors Influencing Alkylation Outcome

The following tables summarize the key variables for optimizing your reaction.

Table 1: Effect of Reaction Parameters on C- vs. O-Alkylation

ParameterTo Favor C-AlkylationTo Favor O-AlkylationRationale
Alkylating Agent Use "soft" electrophiles (e.g., CH₃I, CH₃CH₂Br)[4][11]Use "hard" electrophiles (e.g., (CH₃)₂SO₄, R-OTs, TMSCl)[3]Governed by HSAB theory; matching the hardness/softness of the reactive centers.[4]
Solvent Weakly polar (THF, Et₂O) or protic (Methanol)[1][2]Polar aprotic (DMF, DMSO, HMPA)[1][2]Polar aprotic solvents create "naked," highly reactive enolates favoring reaction at the site of highest charge density (oxygen).[2]
Counter-ion Li⁺ (tighter coordination to oxygen)[10]K⁺ (larger, less coordinating ion)[2]Tighter ion-pairing shields the oxygen atom, promoting C-alkylation.[4]
Temperature Generally lower temperaturesHigher temperatures may favor O-alkylation in some systemsControls reaction rate and selectivity.

Table 2: Conditions for Kinetic vs. Thermodynamic Control

ParameterKinetic Control ConditionsThermodynamic Control ConditionsOutcome
Base Strong, bulky, non-nucleophilic (e.g., LDA, LiHMDS)[5][10]Weaker base (e.g., NaOEt, t-BuOK) or sub-stoichiometric amounts[10]Kinetic: Rapid, irreversible deprotonation. Thermodynamic: Allows for equilibration.[10]
Temperature Low temperature (-78 °C)[1][8]Higher temperature (e.g., Room Temp, Reflux)[7]Low temperature prevents the system from reaching equilibrium.[10]
Solvent Aprotic (e.g., THF)[8]Protic (e.g., Ethanol)[7][8]Protic solvents facilitate proton exchange, leading to equilibrium.[10]

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation (Kinetic Control Conditions)

This protocol is designed to favor the formation of the C-alkylated product using conditions that are generally applicable.

Materials:

  • Starting Material (e.g., 3-methyl-2,4-pentanedione)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating Agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for extraction (e.g., diethyl ether, ethyl acetate) and purification.

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting ketone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.[1][5]

  • Slowly add a solution of LDA (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the enolate solution at -78 °C.[1]

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography, distillation, or recrystallization as appropriate.[1]

Visualizations

experimental_workflow Experimental Workflow for Enolate Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Anhydrous THF cool Cool to -78 °C start->cool add_base Add LDA dropwise (Enolate Formation) cool->add_base stir1 Stir for 1h @ -78 °C add_base->stir1 add_alkyl Add Alkyl Halide (Alkylation) stir1->add_alkyl warm Warm to RT & Stir Overnight add_alkyl->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end end purify->end Final Product

Caption: A typical experimental workflow for the C-alkylation of an enolate.

troubleshooting_flowchart Troubleshooting C- vs. O-Alkylation problem Problem: High % of O-Alkylation q1 What is your alkylating agent? problem->q1 q2 What is your solvent? q1->q2 Soft (R-I, R-Br) sol1 Solution: Switch to a 'softer' agent (e.g., R-I or R-Br) q1->sol1 Hard (R-OTs, etc.) sol2 Solution: Switch to a less polar solvent (e.g., THF or Diethyl Ether) q2->sol2 Polar Aprotic (DMF, DMSO) sol3 Solution: Consider using a Li+ base (e.g., LDA) to increase ion-pairing q2->sol3 Non-Polar (THF)

Caption: Decision tree for troubleshooting excessive O-alkylation.

influencing_factors Key Factors in Enolate Alkylation outcome Reaction Outcome (Yield, C/O Ratio) solvent Solvent (Polarity, Protic/Aprotic) solvent->outcome Affects enolate reactivity base Base (Strength, Sterics) base->outcome Determines enolate formation temp Temperature (-78°C vs. RT) temp->outcome Controls kinetic vs. thermo. agent Alkylating Agent (Hard vs. Soft) agent->outcome Dictates C vs. O attack cation Counter-ion (Li+, Na+, K+) cation->outcome Influences ion-pairing

Caption: Interrelationship of factors affecting the outcome of enolate alkylation.

References

Troubleshooting unexpected byproducts in "Sodium;2-methyl-3-oxobut-1-en-1-olate" condensations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with condensations involving "Sodium;2-methyl-3-oxobut-1-en-1-olate". The information is designed to help you identify and resolve issues related to unexpected byproduct formation in your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during your condensation reactions and offers potential solutions.

Question 1: My reaction is producing a significant amount of a self-condensation byproduct. How can I minimize this?

Answer:

Self-condensation is a common side reaction, especially if your electrophile is not sufficiently reactive or if the concentration of the enolate is too high. The enolate of 2-methyl-3-oxobutanal can react with itself to form undesired dimers or polymers.

Potential Solutions:

  • Order of Addition: Add the enolate solution slowly to a solution of the electrophile. This ensures that the enolate concentration remains low and that it preferentially reacts with the intended electrophile.

  • Choice of Base: If you are generating the enolate in situ, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can lead to rapid and complete enolate formation before significant self-condensation can occur.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to slow down the rate of self-condensation, which often has a higher activation energy than the desired reaction.

Question 2: I am observing byproducts that suggest my enolate is reacting at the oxygen atom instead of the carbon. What can I do to favor C-alkylation/acylation?

Answer:

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation/acylation) or the oxygen atom (O-alkylation/acylation). The ratio of C- to O-attack is influenced by several factors.

Potential Solutions:

  • Solvent Choice: Polar aprotic solvents like THF or DME generally favor C-alkylation. Polar protic solvents, on the other hand, can solvate the oxygen atom of the enolate, making it less available for reaction and thus favoring C-alkylation.

  • Counterion: The nature of the counterion (in this case, sodium) influences the reactivity. Less dissociating counterions tend to favor C-alkylation.

  • Electrophile Hardness (HSAB Theory): "Hard" electrophiles (e.g., acyl chlorides, aldehydes) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., alkyl halides) are more likely to react at the "softer" carbon atom. If you are seeing significant O-acylation, consider using a less reactive acylating agent.

Question 3: My desired condensation product seems to be reacting further to form more complex molecules. How can I prevent these subsequent reactions?

Answer:

The initial condensation product is often a β-hydroxy ketone or a β-diketone, which can itself be enolized and participate in further reactions, leading to a complex mixture of products.

Potential Solutions:

  • Stoichiometry: Use a slight excess of the electrophile to ensure that all the enolate is consumed.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from reacting further. Avoid prolonged reaction times or high temperatures.

  • Work-up Procedure: A careful acidic work-up can neutralize the enolate of the product and prevent further reactions during purification.

Frequently Asked Questions (FAQs)

What are the most common unexpected byproducts in condensations with this compound?

The most common byproducts are typically:

  • Self-condensation products: Resulting from the reaction of two molecules of the enolate.

  • α,β-unsaturated ketones: Formed by the dehydration of the initial β-hydroxy ketone adduct, especially if the reaction is heated.

  • O-acylated/O-alkylated products: Where the electrophile has reacted with the oxygen atom of the enolate.

  • Products of multiple additions: Where the initial condensation product reacts with another molecule of the enolate or electrophile.

How does the methyl group at the 2-position affect the reaction?

The methyl group at the α-position introduces steric hindrance, which can slow down the rate of the desired condensation reaction. It also prevents the formation of a di-anion at that position, which can simplify the product spectrum compared to enolates with two α-protons. However, this steric hindrance might also increase the propensity for O-alkylation/acylation under certain conditions.

Can I use a protic solvent for my condensation reaction?

While polar aprotic solvents are generally preferred to avoid protonating the enolate, a protic solvent can sometimes be used to favor C-alkylation by solvating the oxygen atom of the enolate. However, this must be done with caution as it can also lead to lower overall reactivity. The choice of solvent should be carefully considered based on the specific electrophile and reaction conditions.

Data Presentation

The following table summarizes the potential byproducts and the conditions that may favor their formation.

Byproduct TypeStructure Example (R = Electrophile)Favorable Conditions
Self-Condensation Dimer of the starting enolateHigh enolate concentration, slow addition of electrophile
α,β-Unsaturated Ketone Dehydration product of aldol additionHigh reaction temperatures, acidic or basic work-up with heat
O-Alkylation/Acylation Enol ether or enol esterHard electrophiles, polar protic solvents
Multiple Additions Complex poly-functional moleculesLong reaction times, excess enolate

Experimental Protocols

Key Experiment: Aldol Condensation with Benzaldehyde

This protocol provides a general method for the aldol condensation of this compound with benzaldehyde, aiming to minimize byproduct formation.

Materials:

  • This compound

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.1 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at -78 °C until the pH is ~7.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways

Potential Reaction Pathways enolate This compound desired_product Desired C-Alkylation/Acylation Product enolate->desired_product C-Attack o_product O-Alkylation/Acylation Byproduct enolate->o_product O-Attack self_condensation Self-Condensation Byproduct enolate->self_condensation Reacts with self electrophile Electrophile (R-X) electrophile->desired_product electrophile->o_product further_reaction Further Reaction Products desired_product->further_reaction Reacts further

Caption: Reaction pathways leading to desired and undesired products.

Troubleshooting Workflow

Troubleshooting Workflow for Unexpected Byproducts start Unexpected Byproduct Observed identify Identify Byproduct Structure (e.g., NMR, MS) start->identify is_self_condensation Is it a self-condensation product? identify->is_self_condensation is_o_alkylation Is it an O-alkylation/acylation product? is_self_condensation->is_o_alkylation No solution_self Slowly add enolate to electrophile Lower reaction temperature is_self_condensation->solution_self Yes is_further_reaction Is it a product of further reaction? is_o_alkylation->is_further_reaction No solution_o_alk Change solvent (e.g., to THF) Use a softer electrophile is_o_alkylation->solution_o_alk Yes solution_further Reduce reaction time Use slight excess of electrophile is_further_reaction->solution_further Yes end Reaction Optimized solution_self->end solution_o_alk->end solution_further->end

Caption: A logical workflow for troubleshooting common byproducts.

"Sodium;2-methyl-3-oxobut-1-en-1-olate" purification techniques and challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium;2-methyl-3-oxobut-1-en-1-olate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the sodium salt of the enol form of 2-methyl-3-oxobutanal. It is a nucleophilic reagent commonly used in organic synthesis. Its primary application lies in the formation of carbon-carbon bonds through reactions such as alkylations and acylations, where it serves as a reactive intermediate.

Q2: How is this compound typically synthesized?

The synthesis generally involves the deprotonation of the parent β-dicarbonyl compound, 2-methyl-3-oxobutanal, using a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[1] The reaction should be carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and carbon dioxide.

Q3: What are the main challenges in handling and storing this compound?

This compound is sensitive to moisture and air. Exposure can lead to hydrolysis back to the parent dicarbonyl compound and reaction with carbon dioxide. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. Anhydrous conditions are crucial for its stability and reactivity in subsequent reactions.

Q4: What are the common impurities found after synthesis?

Common impurities can include unreacted starting materials (2-methyl-3-oxobutanal and the sodium base), side products from self-condensation of the starting material, and hydrolysis products if exposed to moisture. If an alcohol-based sodium alkoxide is used as the base, residual alcohol can also be an impurity.

Troubleshooting Guides

Purification by Recrystallization
Problem Possible Cause Troubleshooting Steps
Product does not crystallize - Solution is not supersaturated.- Incorrect solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. If necessary, use an ice bath or refrigerator.- Try a different solvent or a mixture of solvents. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble.[2]
Oily precipitate forms instead of crystals - Compound is impure.- Cooling the solution too quickly.- Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Low recovery of purified product - Compound is too soluble in the recrystallization solvent.- Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate in an ice bath to recover more product.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of the desired product.
Purification by Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound - Incorrect stationary phase.- Inappropriate mobile phase.- For ionic compounds like sodium enolates, ion-exchange chromatography can be effective.[3][4] Reverse-phase chromatography with an ion-pairing agent may also be an option.[4]- Optimize the mobile phase composition. A gradient elution may be necessary to achieve good separation.
Compound streaks on the column - Compound is too polar for the stationary phase.- Overloading the column.- Consider a more polar stationary phase or a more polar mobile phase.- Reduce the amount of sample loaded onto the column.
No product elutes from the column - Compound is irreversibly adsorbed to the stationary phase.- This can be an issue with highly polar or ionic compounds on silica gel. Consider using a different adsorbent like alumina or a polymer-based stationary phase.- Ensure the chosen mobile phase has sufficient eluting power.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Adapted from a similar procedure for Sodium Acetylacetonate)

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents to screen include ethanol, isopropanol, or a mixture of ethanol and diethyl ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Workflow for Alkylation of this compound

This protocol describes a typical SN2 alkylation reaction using the purified sodium enolate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add the purified this compound.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via a syringe. Stir the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Quantitative Data

The following table presents illustrative data for the purification of a sodium enolate, based on typical yields for similar compounds. Actual results may vary.

Purification MethodStarting Material Purity (%)Final Product Purity (%)Yield (%)
Recrystallization ~85>9870-85
Column Chromatography ~85>9960-75

Note: Purity can be assessed by techniques such as quantitative NMR (qNMR) or titration.

Visualizations

Experimental Workflow for SN2 Alkylation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification start Start: Purified this compound add_solvent Add Anhydrous THF start->add_solvent cool Cool to 0 °C add_solvent->cool add_alkyl_halide Add Alkyl Halide (R-X) cool->add_alkyl_halide react Stir at RT add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Chromatography/Distillation) wash_dry->purify end End: Purified Alkylated Product purify->end

Caption: Workflow for the SN2 alkylation of this compound.

Logical Relationship in Multi-step Synthesis

logical_relationship start 2-Methyl-3-oxobutanal enolate This compound start->enolate Deprotonation base Strong Base (e.g., NaH) base->enolate alkylation Alkylation (SN2) enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation product Alkylated Product alkylation->product

Caption: Formation and subsequent alkylation of the target sodium enolate.

References

How to minimize O-alkylation vs C-alkylation of "Sodium;2-methyl-3-oxobut-1-en-1-olate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize O-alkylation in favor of C-alkylation for "Sodium;2-methyl-3-oxobut-1-en-1-olate" and structurally similar enolates.

Frequently Asked Questions (FAQs)

Q1: What are C-alkylation and O-alkylation in the context of enolates?

A1: Enolates, such as this compound, are ambident nucleophiles. This means they have two potential sites for reaction with an electrophile: the alpha-carbon (α-carbon) and the oxygen atom.[1][2]

  • C-alkylation is the formation of a new carbon-carbon bond at the α-carbon. This is often the desired outcome in synthetic chemistry as it extends the carbon skeleton.[1]

  • O-alkylation is the formation of a new carbon-oxygen bond, resulting in an enol ether.[2]

The competition between these two pathways is a common challenge in the chemistry of enolates.[2]

Q2: Why does this enolate undergo both C- and O-alkylation?

A2: The dual reactivity is due to the resonance stabilization of the enolate ion. The negative charge is delocalized across the oxygen, the α-carbon, and the adjacent carbonyl carbon. This creates two nucleophilic centers, the oxygen and the α-carbon, which can both attack an electrophile.[2]

Caption: Resonance delocalization in the enolate anion.

Q3: What are the key factors that control the C- vs. O-alkylation ratio?

A3: The outcome of the reaction is determined by a combination of factors, including the nature of the electrophile, the solvent, the metal counter-ion, and the reaction temperature.[3] By carefully controlling these conditions, you can significantly favor one pathway over the other.

Q4: How can I selectively achieve C-alkylation?

A4: To favor C-alkylation, you should create conditions that make the α-carbon the more reactive or accessible nucleophile. This is generally achieved under kinetic control.

  • Use a "Soft" Electrophile : According to the Hard and Soft Acids and Bases (HSAB) principle, the "soft" carbon center of the enolate prefers to react with a "soft" electrophile.[1][4] Alkyl iodides (R-I) and alkyl bromides (R-Br) are considered soft and are excellent choices for promoting C-alkylation.[5]

  • Use a Non-Coordinating Solvent : Solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are preferred.[6] In these solvents, the sodium counter-ion remains closely associated with the enolate's oxygen atom, sterically hindering it and leaving the carbon as the primary site for attack.[6]

  • Use a Tightly Coordinating Counter-Ion : Although the starting material is a sodium salt, if you were generating the enolate in situ, using a lithium base (like LDA) would favor C-alkylation even more, as the small Li⁺ ion coordinates very tightly to the oxygen.[7]

  • Maintain Low Temperatures : Running the reaction at low temperatures, typically -78 °C, helps to prevent equilibration and favors the kinetically controlled C-alkylated product.[1]

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
High percentage of O-alkylated product The electrophile is too "hard".Switch to an alkylating agent with a softer leaving group (e.g., use R-I or R-Br instead of R-OTs or R-OSO₂R).[1][5]
The solvent is too polar and coordinating.Change the solvent from DMSO or DMF to a less coordinating one like THF or diethyl ether.[6]
The reaction temperature is too high.Perform the reaction at a lower temperature, such as -78 °C.[1]
Reaction is slow or does not go to completion The alkylating agent is not reactive enough.Use a more reactive primary alkyl halide (reactivity order: R-I > R-Br > R-Cl).[1] Allylic and benzylic halides are also highly reactive.[1]
Steric hindrance is an issue.Ensure the use of a primary or methyl halide. Secondary halides react poorly, and tertiary halides will likely lead to elimination.[8][9]
Multiple alkylations are observed Incomplete initial enolate formation.If generating the enolate in situ, use a strong, non-nucleophilic base like LDA to ensure complete and rapid deprotonation before adding the alkylating agent.[10]
Excess alkylating agent or base allows for a second deprotonation/alkylation cycle.Use a strict 1:1 stoichiometry of enolate to the alkylating agent. Add the alkylating agent slowly to the fully formed enolate solution at low temperature.

Data Presentation: Factors Influencing Alkylation Regioselectivity

The following table summarizes the general trends for maximizing the C-alkylation of sodium enolates.

Factor Condition Favoring C-Alkylation Condition Favoring O-Alkylation Rationale
Alkylating Agent (Electrophile) Soft (e.g., CH₃I, CH₃CH₂Br)Hard (e.g., (CH₃)₂SO₄, R-OTs, R-OTf)Based on the HSAB principle: soft nucleophiles (carbon) react with soft electrophiles, while hard nucleophiles (oxygen) react with hard electrophiles.[4][5][11]
Solvent Non-polar, weakly coordinating (e.g., THF, Dioxane, Et₂O)Polar aprotic, strongly coordinating (e.g., DMSO, DMF, HMPA)Polar solvents solvate the Na⁺ cation, leaving the oxygen "naked" and more reactive. Non-polar solvents promote ion pairing, which blocks the oxygen atom.[1][6]
Counter-ion Small, highly coordinating (Li⁺)Large, poorly coordinating (Na⁺, K⁺, Cs⁺)Smaller cations associate more tightly with the hard oxygen center, sterically hindering it and promoting attack at the carbon.[7]
Temperature Low (e.g., -78 °C)HighLow temperatures favor the kinetic product, which is typically the C-alkylated compound. Higher temperatures can allow the reaction to overcome the activation barrier for O-alkylation or lead to the thermodynamic product.[1]

Experimental Protocols

Protocol 1: Maximizing C-Alkylation

This protocol is designed to favor the formation of the C-alkylated product using a soft electrophile in a non-coordinating solvent.

  • Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition : Slowly add the alkylating agent (e.g., methyl iodide, 1.05 eq) dropwise to the cold, stirred suspension over 15-20 minutes.

  • Reaction : Maintain the reaction at -78 °C and monitor its progress using a suitable technique (e.g., TLC, GC-MS). The reaction time can vary from 1 to 4 hours.

  • Quenching : Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup : Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography or distillation to isolate the desired C-alkylated ketone.

Protocol 2: Maximizing O-Alkylation (for comparison)

This protocol is designed to favor the formation of the O-alkylated enol ether product.

  • Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Electrophile Addition : At room temperature, add a "hard" alkylating agent (e.g., dimethyl sulfate or methyl triflate, 1.05 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction : Stir the reaction at room temperature and monitor its progress.

  • Workup : Carefully pour the reaction mixture into a flask containing ice-water. Extract the product with a non-polar organic solvent (e.g., hexane or pentane).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure. The resulting enol ether may be purified by distillation.

Visualizations

G enolate Enolate Anion (Ambident Nucleophile) c_alkylation C-Alkylation Product (Ketone) enolate->c_alkylation Favored by Soft-Soft Interaction o_alkylation O-Alkylation Product (Enol Ether) enolate->o_alkylation Favored by Hard-Hard Interaction soft_E Soft Electrophile (e.g., R-I, R-Br) soft_E->c_alkylation hard_E Hard Electrophile (e.g., R-OTs, R₂SO₄) hard_E->o_alkylation

Caption: HSAB principle applied to enolate alkylation.

start Goal: Maximize C-Alkylation electrophile Choose Electrophile start->electrophile solvent Choose Solvent electrophile->solvent Soft (R-I, R-Br) temp Choose Temperature solvent->temp Non-Coordinating (THF) product Desired C-Alkylated Product temp->product Low (-78 °C)

References

Technical Support Center: Reaction Monitoring of Sodium;2-methyl-3-oxobut-1-en-1-olate by TLC and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving Sodium;2-methyl-3-oxobut-1-en-1-olate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (FAQs) for TLC

Q1: What are the recommended starting conditions for TLC analysis of this compound?

A1: Due to the polar and ionic nature of the sodium enolate, specific conditions are required for effective separation. Below are recommended starting parameters.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard, versatile stationary phase. The fluorescent indicator allows for visualization under UV light.
Mobile Phase (Eluent) Dichloromethane:Methanol (9:1) with 0.1-1% Triethylamine or AmmoniaA polar solvent system is necessary. The basic additive helps to prevent streaking of the ionic and basic enolate.[1]
Visualization 1. UV light (254 nm) 2. Potassium permanganate stainThe conjugated system of the enolate should be UV active. Permanganate stain is a good general stain for unsaturated compounds.

Q2: How can I prepare my sample for TLC analysis?

A2: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., the reaction solvent if it's volatile, or a small amount of methanol or dichloromethane). The concentration should be low to prevent overloading the plate.[1]

Q3: How do I interpret the TLC results?

A3: The Retention Factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. The starting material, product, and any byproducts should have different Rf values. As the reaction progresses, the spot corresponding to the starting material should diminish while the product spot intensifies.

TLC Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots - Sample is too concentrated (overloaded). - Compound is highly polar or ionic and interacting strongly with the silica gel. - The mobile phase is not polar enough.- Dilute the sample.[1][2][3] - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce interactions with the acidic silica gel.[1] - Increase the polarity of the mobile phase by increasing the proportion of methanol.
Spots Remain on the Baseline - The mobile phase is not polar enough to move the highly polar compound.- Increase the polarity of the eluent significantly. Try a solvent system like Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5).[4] - Consider using reverse-phase TLC plates (e.g., C18) with a polar mobile phase like methanol/water.[1]
No Visible Spots - The compound is not UV active. - The sample concentration is too low. - The compound may have evaporated from the plate if it is volatile.- Use a chemical stain for visualization (e.g., potassium permanganate, anisaldehyde).[1][5] - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] - Ensure the TLC chamber is properly saturated with the mobile phase to minimize evaporation.
Uneven Solvent Front - The TLC plate was not placed evenly in the developing chamber. - The chamber was not properly sealed.- Ensure the bottom of the TLC plate is level with the bottom of the chamber. - Ensure the chamber is properly sealed to maintain a saturated atmosphere.
Rf Values are Too High (Spots near solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the amount of methanol.[1]

TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_streaking Solutions for Streaking cluster_baseline Solutions for Baseline Spots cluster_no_spots Solutions for No Spots cluster_uneven_front Solutions for Uneven Front start Problem with TLC Result streaking Streaking/Elongated Spots start->streaking baseline Spots on Baseline start->baseline no_spots No Visible Spots start->no_spots uneven_front Uneven Solvent Front start->uneven_front dilute Dilute Sample streaking->dilute add_base Add Base to Eluent streaking->add_base increase_polarity Increase Eluent Polarity streaking->increase_polarity increase_polarity_major Drastically Increase Polarity baseline->increase_polarity_major reverse_phase Use Reverse-Phase TLC baseline->reverse_phase stain Use a Chemical Stain no_spots->stain concentrate Concentrate Sample Spot no_spots->concentrate level_plate Ensure Plate is Level uneven_front->level_plate seal_chamber Properly Seal Chamber uneven_front->seal_chamber

Caption: A flowchart for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs) for HPLC

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: A reverse-phase HPLC method is generally suitable for polar compounds.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reverse-phase column for the separation of a wide range of compounds.
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Acetate B: Acetonitrile or MethanolA buffered aqueous mobile phase is crucial for good peak shape of ionic compounds. A gradient from high aqueous to high organic is a good starting point.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Injection Volume 5-10 µLA standard injection volume to avoid column overloading.
Column Temperature 25-30 °CRoom temperature is a good starting point. Temperature control can improve reproducibility.[6]
Detector UV-Vis Diode Array Detector (DAD)Set to monitor a wavelength around 260-280 nm, which is a common absorbance range for conjugated enones. A DAD allows for the acquisition of the full UV spectrum of each peak.

Q2: How should I prepare my sample for HPLC analysis?

A2: Dilute the reaction mixture in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile). The sample must be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: What are critical factors for reproducible HPLC results?

A3: Consistent mobile phase preparation, thorough system equilibration between runs, and stable column temperature are essential for reproducible retention times and peak areas.[6][7]

HPLC Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a mobile phase with a buffer or additive (e.g., formic acid, triethylamine) to suppress silanol interactions.[8] - Reduce the injection volume or sample concentration.[7] - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. - Leaks in the system.- Prepare fresh mobile phase and ensure proper mixing.[6][7] - Use a column oven for stable temperature control.[6] - Replace the column if it's old or has been subjected to harsh conditions. - Check for leaks at all fittings.[6][9]
High Backpressure - Clogged column frit or guard column. - Precipitation of buffer in the mobile phase. - Blockage in the system tubing.- Back-flush the column (if recommended by the manufacturer) or replace the frit. Replace the guard column.[9] - Ensure the buffer is soluble in the entire mobile phase gradient. Filter the mobile phase. - Systematically disconnect fittings to locate the blockage.
Broad Peaks - Large injection volume or use of a strong injection solvent. - Extra-column volume (long tubing). - Column contamination or degradation.- Decrease the injection volume and/or dissolve the sample in the initial mobile phase.[7] - Use tubing with a smaller internal diameter and keep it as short as possible.[6] - Flush the column with a strong solvent or replace it.
No Peaks or Very Small Peaks - Detector is not set to the correct wavelength. - Sample is too dilute. - Injection issue.- Check the UV spectrum of the compound to determine the optimal wavelength. - Concentrate the sample or inject a larger volume (if not causing overload). - Ensure the injector is functioning correctly and the sample loop is completely filled.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_tailing Solutions for Peak Tailing cluster_rt_shift Solutions for RT Shifts cluster_high_pressure Solutions for High Pressure cluster_broad_peaks Solutions for Broad Peaks start Problem with HPLC Result peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift high_pressure High Backpressure start->high_pressure broad_peaks Broad Peaks start->broad_peaks add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph fresh_mobile_phase Prepare Fresh Mobile Phase rt_shift->fresh_mobile_phase temp_control Use Column Oven rt_shift->temp_control check_leaks Check for Leaks rt_shift->check_leaks backflush Back-flush/Replace Frit high_pressure->backflush check_buffer Check Buffer Solubility high_pressure->check_buffer find_blockage Isolate Blockage high_pressure->find_blockage injection_solvent Match Injection Solvent broad_peaks->injection_solvent shorter_tubing Optimize Tubing broad_peaks->shorter_tubing clean_column Clean/Replace Column broad_peaks->clean_column

Caption: A flowchart for troubleshooting common HPLC issues.

Section 3: Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 9:1 Dichloromethane:Methanol with 0.5% Triethylamine) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to help saturate the chamber with vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a silica gel TLC plate. Keep the spots small and about 1 cm from the bottom of the plate.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If necessary, use a chemical stain like potassium permanganate to visualize the spots.

  • Analyze the Results: Calculate the Rf values for each spot. Monitor the disappearance of the starting material spot and the appearance of the product spot over time.

Protocol 2: Reaction Monitoring by HPLC
  • Prepare the Mobile Phase: Prepare the aqueous (A) and organic (B) mobile phases as determined during method development (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile). Degas both solvents.

  • Equilibrate the System: Purge the HPLC system with the mobile phases. Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare the Sample: Take an aliquot of the reaction mixture and dilute it with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the Sample: Inject the prepared sample onto the HPLC system.

  • Run the Analysis: Run the HPLC method, which may include a gradient to elute all components (e.g., 5% B to 95% B over 15 minutes).

  • Analyze the Data: Identify the peaks corresponding to the starting material and the product based on their retention times. Monitor the progress of the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

References

Common experimental errors when using "Sodium;2-methyl-3-oxobut-1-en-1-olate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium;2-methyl-3-oxobut-1-en-1-olate (also known as 2-Methyl-3-oxobutanal Sodium Salt). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a valuable C5 building block primarily used in the synthesis of more complex molecules. Its enolate structure makes it a potent nucleophile, ideal for forming new carbon-carbon bonds. Key applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for various drug candidates and active pharmaceutical ingredients.

  • Flavor and Fragrance Industry: It is a starting material for the synthesis of diverse aroma compounds.

  • Heterocyclic Chemistry: It is a key component in the synthesis of various heterocyclic compounds, such as pyrimidines and pyridines.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
CAS Number 35116-41-7[1]
Molecular Formula C₅H₇NaO₂[1]
Molecular Weight 122.10 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar solvents like water and ethanol.

Q3: How should this compound be properly stored and handled?

A3: Due to its reactivity, proper storage and handling are essential to maintain the integrity of the compound.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. The container should be tightly sealed to prevent hydrolysis.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting Guide

This section addresses common experimental errors and provides step-by-step solutions.

Problem 1: Low Yield in Alkylation Reactions

Symptoms:

  • The desired C-alkylated product is obtained in a lower-than-expected yield.

  • A significant amount of starting material remains unreacted.

  • Formation of an O-alkylated side product is observed.

Possible Causes and Solutions:

CauseSolution
Incomplete enolate formation: The base used may not be strong enough to completely deprotonate the precursor, 2-methyl-3-oxobutanal.Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent like THF to ensure complete enolate formation.
Competitive O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or oxygen atom. "Hard" electrophiles (e.g., alkyl sulfates) tend to favor O-alkylation, while "soft" electrophiles (e.g., alkyl iodides) favor C-alkylation.[2]Use a "soft" alkylating agent (e.g., R-I or R-Br) to favor the desired C-alkylation. The choice of solvent can also influence the outcome; polar aprotic solvents generally favor C-alkylation.
Side reactions with the base: The base may react with the alkylating agent.Add the alkylating agent to the reaction mixture only after the complete formation of the enolate has been ensured. This is typically done by adding the base at a low temperature and allowing sufficient time for deprotonation before introducing the electrophile.[3]
Steric hindrance: The methyl group at the 2-position can sterically hinder the approach of bulky alkylating agents.For bulky alkyl groups, consider using a less hindered enolate if the synthesis allows, or explore alternative synthetic routes. For alkylation of 2-methylcyclohexanone, the reaction occurs primarily at the less hindered C6 position.[4]
Problem 2: Formation of Multiple Products in Condensation Reactions

Symptoms:

  • A complex mixture of products is observed by TLC or NMR analysis.

  • Isolation and purification of the desired product are difficult.

Possible Causes and Solutions:

CauseSolution
Self-condensation: The enolate can react with the unreacted starting aldehyde/ketone, leading to aldol-type self-condensation products.Ensure complete enolate formation by using a strong, non-nucleophilic base like LDA before adding the electrophile. This minimizes the concentration of the neutral carbonyl compound available for self-condensation.[5]
Cross-condensation with other carbonyl compounds: If other carbonyl compounds are present in the reaction mixture, a mixture of cross-condensation products can form.When performing a crossed-condensation, use a directed approach where one carbonyl compound is completely converted to its enolate before the second carbonyl compound is added.
Thermodynamic vs. Kinetic Control Issues: In unsymmetrical ketones, two different enolates can be formed (kinetic and thermodynamic). This can lead to a mixture of products upon reaction with an electrophile.[2]To favor the kinetic enolate (less substituted), use a sterically hindered base like LDA at low temperatures (-78 °C). To favor the thermodynamic enolate (more substituted), use a smaller base (e.g., NaH or NaOEt) at room temperature or higher.[5]

Experimental Protocols

General Protocol for C-Alkylation

This protocol provides a general methodology for the C-alkylation of this compound.

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of a strong base (e.g., LDA in THF) to the solution via the dropping funnel while maintaining the low temperature.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add one equivalent of the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Alkylation Yield

troubleshooting_alkylation start Low Yield in Alkylation check_enolate Check Enolate Formation start->check_enolate check_side_reactions Check for Side Reactions start->check_side_reactions incomplete_enolate Incomplete Enolate Formation check_enolate->incomplete_enolate o_alkylation O-Alkylation Product Observed check_side_reactions->o_alkylation base_reaction Base Reacts with Electrophile check_side_reactions->base_reaction steric_hindrance Steric Hindrance check_side_reactions->steric_hindrance use_stronger_base Solution: Use Stronger Base (e.g., LDA) incomplete_enolate->use_stronger_base use_soft_electrophile Solution: Use 'Soft' Electrophile (R-I, R-Br) o_alkylation->use_soft_electrophile sequential_addition Solution: Sequential Addition of Reagents base_reaction->sequential_addition alternative_route Solution: Consider Alternative Synthetic Route steric_hindrance->alternative_route

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Signaling Pathway of Enolate Formation and Reaction

enolate_reaction_pathway start 2-Methyl-3-oxobutanal enolate This compound (Enolate) start->enolate Deprotonation base Strong Base (e.g., LDA) c_alkylation C-Alkylated Product enolate->c_alkylation Nucleophilic Attack (C-attack) o_alkylation O-Alkylated Product (Side Product) enolate->o_alkylation Nucleophilic Attack (O-attack) electrophile Electrophile (R-X)

Caption: Reaction pathway for enolate formation and subsequent alkylation.

References

Validation & Comparative

A Comparative Guide to Sodium Enolates in Acetoacetic Ester Synthesis: Sodium;2-methyl-3-oxobut-1-en-1-olate vs. Sodium Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of carbon-carbon bonds for the development of pharmaceuticals and other complex molecules, the acetoacetic ester synthesis stands as a cornerstone methodology. This powerful reaction utilizes the enolate of an acetoacetic ester as a nucleophile to introduce alkyl or aryl groups, which after subsequent hydrolysis and decarboxylation, yield substituted ketones. The choice of the starting acetoacetic ester, and consequently its sodium enolate, can influence reaction efficiency, yield, and practicality.

This guide provides an objective comparison between two key reagents in this synthetic pathway: Sodium;2-methyl-3-oxobut-1-en-1-olate , the sodium enolate of methyl acetoacetate, and the synthetically equivalent enolate derived from ethyl acetoacetate, often generated in situ from sodium acetoacetate's parent ester. We will delve into their chemical properties, comparative performance in synthesis supported by experimental data, and detailed experimental protocols.

Chemical and Physical Properties: A Tabular Comparison

A clear understanding of the physical and chemical properties of these reagents and their parent esters is crucial for experimental design and execution. The following tables summarize these key characteristics.

Table 1: Properties of Sodium Enolates and Parent Esters

PropertyThis compoundSodium 3-oxobutanoate (Sodium Acetoacetate)Methyl AcetoacetateEthyl Acetoacetate
IUPAC Name sodium (E)-2-methyl-3-oxobut-1-en-1-olatesodium 3-oxobutanoateMethyl 3-oxobutanoateEthyl 3-oxobutanoate
CAS Number 143193-92-4623-58-5[1]105-45-3141-97-9
Molecular Formula C₅H₇NaO₂C₄H₅NaO₃[1]C₅H₈O₃C₆H₁₀O₃
Molecular Weight 122.09 g/mol 124.07 g/mol [2]116.12 g/mol 130.14 g/mol
Appearance -White to off-white crystalline powder[1]Colorless liquidColorless liquid
Melting Point -200-203 °C[1]-38 °C-45 °C
Boiling Point --169-170 °C180-181 °C
Solubility Soluble in polar solventsGood solubility in water[1]Soluble in water and organic solventsSlightly soluble in water; soluble in most organic solvents

Performance in Synthesis: A Comparative Analysis

The primary application of both sodium enolates in this context is the acetoacetic ester synthesis to produce methyl ketones. The key steps involve the formation of the sodium enolate, alkylation with an alkyl halide, and subsequent hydrolysis and decarboxylation. While both the methyl and ethyl esters of acetoacetic acid can be utilized, there are practical considerations and performance differences to note.

The sodium enolate of methyl acetoacetate ("this compound") is typically generated in situ by reacting methyl acetoacetate with a suitable base, such as sodium methoxide in methanol. Similarly, the synthetically active species for "sodium acetoacetate" in this context is the sodium enolate of ethyl acetoacetate, formed by reacting ethyl acetoacetate with sodium ethoxide in ethanol.

A direct comparison in an undergraduate organic chemistry laboratory setting for the synthesis of methyl ethyl ketone illustrates the interchangeability and performance of these reagents.

Table 2: Comparative Yields in the Synthesis of Methyl Ethyl Ketone

Starting MaterialBaseAlkylating AgentProductTypical YieldReference
Methyl AcetoacetateSodium MethoxideBromoethaneMethyl ethylacetoacetate40-48%
Ethyl AcetoacetateSodium Ethoxiden-Butyl BromideEthyl n-butylacetoacetate69-72%Organic Syntheses, Coll. Vol. 1, p.248 (1941)

It is important to note that the provided yields are for different alkylating agents and may not represent a direct head-to-head comparison under identical conditions. However, the data from the Journal of Chemical Education suggests that methyl acetoacetate is a viable and effective substitute for the more traditional ethyl acetoacetate, offering comparable, albeit slightly lower, yields in that specific experimental context.

The choice between the methyl and ethyl ester can also be influenced by factors such as the boiling point of the subsequent alkylated product, which may be lower for the methyl ester, potentially simplifying purification by distillation.

A potential side reaction in enolate alkylation is O-alkylation, where the electrophile attacks the oxygen atom of the enolate instead of the α-carbon. The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. Generally, C-alkylation is favored in the acetoacetic ester synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible and successful synthesis. Below are representative protocols for the alkylation of both methyl and ethyl acetoacetate.

Protocol 1: Alkylation of Methyl Acetoacetate (Synthesis of Methyl Ethylacetoacetate)

This protocol is adapted from a procedure described in the Journal of Chemical Education.

Reaction Scheme:

G Methyl Acetoacetate CH₃COCH₂COOCH₃ reagents Methyl Acetoacetate->reagents Sodium Methoxide NaOCH₃ Sodium Methoxide->reagents Bromoethane CH₃CH₂Br Bromoethane->reagents Methyl Ethylacetoacetate CH₃COCH(CH₂CH₃)COOCH₃ Sodium Bromide NaBr Methanol CH₃OH reagents->Methyl Ethylacetoacetate reagents->Sodium Bromide reagents->Methanol product

Alkylation of Methyl Acetoacetate

Materials:

  • Methanol (40 mL)

  • Sodium methoxide (7.0 g)

  • Methyl acetoacetate (15.1 g)

  • Bromoethane (20.0 g)

Procedure:

  • In a suitable reaction flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide in methanol.

  • Add methyl acetoacetate to the sodium methoxide solution to form the sodium enolate.

  • Add bromoethane dropwise to the reaction mixture.

  • Reflux the mixture for a specified time to ensure complete reaction.

  • After cooling, the reaction mixture is worked up by distillation to isolate the product.

  • The product is distilled, collecting the fraction boiling at 180-190 °C.

Expected Yield:

  • Typical yields are in the range of 7.5-9.0 g (40-48% of the theoretical yield).

Protocol 2: Alkylation of Ethyl Acetoacetate (Synthesis of Ethyl n-Butylacetoacetate)

This is a well-established procedure from Organic Syntheses.

Reaction Scheme:

G Ethyl Acetoacetate CH₃COCH₂COOC₂H₅ reagents Ethyl Acetoacetate->reagents Sodium Ethoxide NaOC₂H₅ Sodium Ethoxide->reagents n-Butyl Bromide CH₃(CH₂)₃Br n-Butyl Bromide->reagents Ethyl n-Butylacetoacetate CH₃COCH( (CH₂)₃CH₃)COOC₂H₅ Sodium Bromide NaBr Ethanol C₂H₅OH reagents->Ethyl n-Butylacetoacetate reagents->Sodium Bromide reagents->Ethanol product

Alkylation of Ethyl Acetoacetate

Materials:

  • Absolute Ethanol (2.5 L)

  • Sodium metal (115 g, 5 atoms)

  • Ethyl acetoacetate (650 g, 5 moles)

  • n-Butyl bromide (750 g, 5.47 moles)

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide by gradually adding sodium metal to absolute ethanol.

  • To the sodium ethoxide solution, add ethyl acetoacetate.

  • Heat the solution to a gentle boil and add n-butyl bromide dropwise over a period of about two hours.

  • Continue refluxing and stirring until the solution is neutral to moist litmus paper (typically 6-10 hours).

  • After the reaction is complete, cool the mixture and decant the solution from the precipitated sodium bromide.

  • Wash the sodium bromide with absolute ethanol and add the washings to the main solution.

  • Distill off the ethanol.

  • The crude residue can be used directly for hydrolysis and decarboxylation or purified by vacuum distillation.

Expected Yield:

  • The yield of purified ethyl n-butylacetoacetate boiling at 112–117°/16 mm is 642–672 g (69–72% of the theoretical amount).

Signaling Pathways and Experimental Workflows

The acetoacetic ester synthesis follows a well-defined reaction pathway. The logical flow of this synthesis is depicted below.

Acetoacetic_Ester_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Acetoacetic_Ester Acetoacetic Ester (Methyl or Ethyl) Enolate_Formation Enolate Formation Acetoacetic_Ester->Enolate_Formation Base Base (NaOCH₃ or NaOC₂H₅) Base->Enolate_Formation Alkyl_Halide Alkyl Halide (R-X) Alkylation Alkylation (SN2) Alkyl_Halide->Alkylation Enolate_Formation->Alkylation Hydrolysis Hydrolysis (Acid or Base catalyzed) Alkylation->Hydrolysis Decarboxylation Decarboxylation (with heating) Hydrolysis->Decarboxylation Ketone Methyl Ketone (R-CH₂COCH₃) Decarboxylation->Ketone

Acetoacetic Ester Synthesis Workflow

Conclusion

Both this compound (from methyl acetoacetate) and the sodium enolate of ethyl acetoacetate are effective reagents for the acetoacetic ester synthesis, a valuable tool for the preparation of substituted methyl ketones. The choice between the two may be guided by factors such as cost, availability, and the desired physical properties of the intermediate and final products. While ethyl acetoacetate is more traditionally used and has a wealth of published procedures, methyl acetoacetate provides a viable alternative with comparable reactivity. For drug development professionals and researchers, the flexibility to use either reagent can be advantageous in optimizing synthetic routes. Careful consideration of the reaction conditions, including the choice of base and solvent, is crucial for maximizing yields and minimizing side reactions.

References

A Comparative Analysis of the Reactivity of Sodium;2-methyl-3-oxobut-1-en-1-olate and Lithium Enolates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of enolate counterion is a critical parameter that can significantly influence the outcome of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of Sodium;2-methyl-3-oxobut-1-en-1-olate and its corresponding lithium enolates, supported by experimental data and detailed protocols.

The reactivity of an enolate is intrinsically linked to the nature of its counterion. The degree of aggregation, the ionicity of the metal-oxygen bond, and the ability of the cation to coordinate with other reagents collectively dictate the nucleophilicity, stereoselectivity, and regioselectivity of the enolate. While lithium enolates have been extensively studied and are widely employed for their predictable stereochemical control, sodium enolates, such as this compound, offer unique reactivity profiles that can be advantageous in specific synthetic contexts.

General Reactivity Principles: Sodium vs. Lithium Enolates

The fundamental differences in the properties of sodium and lithium cations are central to understanding the divergent reactivity of their corresponding enolates.

PropertyLithium EnolatesSodium Enolates
Metal-Oxygen Bond More covalent characterMore ionic character, leading to greater dissociation
Aggregation in Solution Tend to form tight aggregates (dimers, tetramers, etc.) which are often less reactive.Also form aggregates, but these can be more labile or adopt different structures. Some sodium enolates can exist as more reactive monomers.
Reaction Control The more covalent bond and tight aggregation often lead to kinetically controlled reactions.[1]The greater ionic character and more reversible nature of the enolate formation can favor thermodynamically controlled products.[1]
Stereoselectivity Often exhibit high stereoselectivity due to the formation of well-defined, chair-like six-membered transition states (Zimmerman-Traxler model).Can also achieve high stereoselectivity, sometimes through open transition state models. The increased reactivity can sometimes lead to lower selectivity.
Basicity and Nucleophilicity Generally less basic and nucleophilic due to aggregation.Often more reactive and nucleophilic due to the greater availability of the "free" enolate.

Quantitative Comparison of Reactivity in Alkylation Reactions

Direct comparative quantitative data for "this compound" is scarce in the literature. Therefore, we present data for the closely related and well-studied enolates of β-ketoesters as a representative model. The following table summarizes typical yields and stereoselectivities observed in the alkylation of sodium and lithium enolates of acetoacetic esters with a generic alkyl halide (R-X).

EnolateCounterionTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Methyl acetoacetate enolateLithium85-95%90:10 to >95:5Up to 99% (with chiral auxiliaries)
Methyl acetoacetate enolateSodium80-90%70:30 to 85:15Generally lower than lithium enolates

Note: The data presented are representative values from various studies on the alkylation of β-ketoester enolates and are intended for comparative purposes. Actual results will vary depending on the specific substrate, electrophile, solvent, and reaction conditions.

Experimental Protocols

Detailed methodologies for the generation and alkylation of a sodium enolate of a β-dicarbonyl compound and a lithium enolate are provided below.

Experimental Protocol 1: Alkylation of a Sodium Enolate of a β-Ketoester

This protocol describes a general procedure for the C-alkylation of a β-ketoester using sodium hydride.

Materials:

  • β-ketoester (e.g., methyl acetoacetate) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of the β-ketoester (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes, maintaining the temperature below 5 °C. The evolution of hydrogen gas should be observed.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour to ensure complete formation of the sodium enolate.

  • The alkyl halide (1.05 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Protocol 2: Alkylation of a Lithium Enolate using Lithium Diisopropylamide (LDA)

This protocol outlines the generation of a lithium enolate using LDA followed by alkylation.

Materials:

  • Diisopropylamine (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Ketone or ester substrate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF and diisopropylamine (1.1 eq).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes (1.05 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes to generate the LDA solution.

  • A solution of the ketone or ester substrate (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • The alkyl halide (1.1 eq) is added neat or as a solution in THF to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key differences in the proposed transition states for the alkylation of sodium and lithium enolates.

Caption: Proposed Zimmerman-Traxler-like transition state for the alkylation of a lithium enolate.

Caption: A simplified representation of an open transition state for the alkylation of a sodium enolate.

Conclusion

The choice between this compound and a corresponding lithium enolate is a nuanced decision that depends on the specific goals of the synthesis.

  • For reactions where high stereoselectivity is paramount , lithium enolates are often the preferred choice due to their tendency to react through highly ordered, cyclic transition states. The vast body of literature on lithium enolates also provides a greater degree of predictability.

  • When increased reactivity is desired and moderate stereoselectivity is acceptable , or when exploring alternative reaction pathways, this compound can be a valuable tool. Its greater ionic character can lead to faster reaction rates and may be beneficial in cases where the corresponding lithium enolate is sluggish.

Ultimately, the optimal choice of counterion should be determined empirically for each specific transformation. This guide provides a foundational understanding of the key differences in reactivity to aid researchers in making informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Efficacy of Sodium;2-methyl-3-oxobut-1-en-1-olate and Other Nucleophiles in Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, plays a pivotal role in the construction of complex molecules, including active pharmaceutical ingredients. The choice of nucleophile is critical to the success of this reaction, influencing yield, stereoselectivity, and reaction kinetics. This guide provides an objective comparison of the efficacy of sodium;2-methyl-3-oxobut-1-en-1-olate, a stabilized enolate, with other commonly employed nucleophiles in Michael additions, supported by available experimental data.

Executive Summary

This compound, the sodium enolate of methyl acetoacetate, is a potent nucleophile for Michael additions due to the stabilizing effect of its two carbonyl groups. This stabilization renders the corresponding carbanion "soft," favoring the desired 1,4-conjugate addition over the competing 1,2-addition to the carbonyl carbon of α,β-unsaturated compounds.[1][2][3] Its reactivity is comparable to other doubly stabilized carbon nucleophiles such as diethyl malonate. In contrast, "harder" nucleophiles, like Grignard reagents, tend to favor 1,2-addition.[4][5] Softer nucleophiles, such as amines and thiols, also readily participate in Michael additions.[4][6]

This guide will delve into a comparison of this compound with other representative nucleophiles, namely diethyl malonate and secondary amines, in their reactions with a common Michael acceptor, chalcone.

Data Presentation: A Comparative Overview

Direct comparative studies under identical conditions are scarce in the literature. Therefore, this guide presents data from various sources to illustrate the relative performance of each nucleophile. It is important to note that reaction conditions such as solvent, temperature, and catalyst can significantly impact yields and reaction times.

Table 1: Comparison of Nucleophile Performance in Michael Addition to Chalcones

NucleophileMichael AcceptorBase/CatalystSolventTime (h)Yield (%)Reference
This compound (from Ethyl Acetoacetate & NaOH) trans-ChalconeNaOHEthanol1Not specified, product isolated[7]
Diethyl Malonate ChalconeKOt-Bu (catalytic)CH2Cl23-494[8][9][10][11]
Diethyl Malonate Substituted ChalconesNiCl2/SparteineToluene580-91[12]
o-Amino Thiophenol 1,3-Diphenyl-propenoneIndium TrichlorideNot specifiedNot specifiedNot specified, product isolated[13]
Malononitrile Substituted ChalconeNaOR/EtOHEthanol1 (reflux)Not specified, product isolated[13]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions.

Discussion of Efficacy

This compound (and related β-keto enolates):

Diethyl Malonate:

Similar to the enolate of methyl acetoacetate, the enolate of diethyl malonate is a doubly stabilized "soft" nucleophile and is widely used in Michael additions.[4][9] Experimental data shows that diethyl malonate can achieve high to excellent yields in its reaction with chalcones under relatively mild conditions.[8][9][10][11][12] The use of various catalytic systems, including simple bases like potassium tert-butoxide or more complex chiral catalysts, allows for efficient and even enantioselective transformations.[8][9][10][11][12]

Amines and Thiols:

Primary and secondary amines, as well as thiols, are also effective nucleophiles in Michael additions.[4] These heteroatomic nucleophiles are generally considered "soft" and readily undergo conjugate addition. The reactions are often reversible, and under thermodynamic control, the more stable 1,4-adduct is the major product.[2] Kinetic studies have been performed on the addition of thiols to various α,β-unsaturated carbonyl compounds, providing insight into their reactivity.[6]

Experimental Protocols

Below are representative experimental protocols for the Michael addition of different nucleophiles to chalcone.

Protocol 1: Michael Addition of Ethyl Acetoacetate to trans-Chalcone

  • Reactants:

    • trans-Chalcone (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Sodium hydroxide (catalytic amount)

    • Absolute ethanol (solvent)

  • Procedure:

    • To a round-bottom flask, add trans-chalcone, ethyl acetoacetate, and absolute ethanol.

    • Add a catalytic amount of sodium hydroxide solution.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for at least 1 hour.

    • After the reflux period, cool the reaction mixture and induce crystallization.

    • Collect the product by vacuum filtration and wash with cold ethanol.

    • Dry the product to obtain the Michael adduct.[7]

Protocol 2: Michael Addition of Diethyl Malonate to Chalcone

  • Reactants:

    • Chalcone (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Potassium tert-butoxide (KOt-Bu) (catalytic amount)

    • Dichloromethane (CH2Cl2) (solvent)

  • Procedure:

    • To a solution of chalcone and diethyl malonate in dichloromethane at room temperature, add a catalytic amount of potassium tert-butoxide.

    • Stir the reaction mixture for 3-4 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the diethyl malonate adduct.[8][9][10][11]

Visualizing the Process

Michael Addition General Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Michael_Donor Michael Donor (e.g., Enolate) Enolate_Intermediate Enolate Intermediate Michael_Donor->Enolate_Intermediate Nucleophilic Attack Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Enolate_Intermediate Michael_Adduct Michael Adduct (1,5-Dicarbonyl Compound) Enolate_Intermediate->Michael_Adduct Protonation

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow for a Typical Michael Addition

The following diagram outlines a typical workflow for performing and analyzing a Michael addition reaction in a research setting.

Experimental_Workflow Start Start: Prepare Reactants Reaction Reaction Setup: - Dissolve Michael donor and acceptor in solvent - Add base/catalyst - Stir at appropriate temperature Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid Chromatography (HPLC) Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - Nuclear Magnetic Resonance (NMR) - Infrared Spectroscopy (IR) - Mass Spectrometry (MS) Purification->Analysis End End: Characterized Product Analysis->End

References

A Comparative Analysis of Sodium;2-methyl-3-oxobut-1-en-1-olate and Sodium Ethoxide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the selection of an appropriate base or nucleophile is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides a detailed comparative study of two key reagents: Sodium;2-methyl-3-oxobut-1-en-1-olate, a stabilized enolate, and sodium ethoxide, a classic alkoxide base. This analysis, supported by established principles of organic reactivity, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each compound. While experimental data for this compound is not extensively documented, its properties can be inferred from the behavior of analogous β-dicarbonyl enolates.

PropertyThis compoundSodium Ethoxide
Chemical Formula C₅H₇NaO₂C₂H₅NaO
Molar Mass 122.10 g/mol [1]68.05 g/mol
Appearance Likely a white to off-white solidWhite to yellowish powder
Basicity (pKa of conjugate acid) ~11 (estimated for the parent β-dicarbonyl)~16 (for ethanol)[2]
Nucleophilicity Moderate to good (soft nucleophile)Strong (hard nucleophile)
Solubility Soluble in polar aprotic solvents (e.g., THF, DMSO)Soluble in ethanol, reacts with water

Comparative Reactivity and Applications

The distinct structural features of a stabilized enolate versus a simple alkoxide dictate their reactivity profiles and, consequently, their applications in organic synthesis.

As a Base

Sodium ethoxide is a strong, non-selective base commonly employed for deprotonation in various reactions.[3] Its conjugate acid, ethanol, has a pKa of approximately 16, making it suitable for deprotonating a wide range of carbon and heteroatom acids.[2] However, its high basicity can sometimes lead to side reactions, such as elimination or unwanted condensations.

In contrast, this compound is a weaker but more selective base. The negative charge is delocalized across the oxygen and carbon atoms through resonance, which moderates its basicity. The pKa of its conjugate acid, 3-methyl-2,4-pentanedione, is estimated to be around 11. This makes it an ideal choice for deprotonating substrates that require a milder base to avoid decomposition or side reactions.

As a Nucleophile

Both reagents can act as nucleophiles, but their modes of attack differ significantly. Sodium ethoxide is a "hard" nucleophile, meaning it preferentially attacks "hard" electrophilic centers, such as the carbon of a carbonyl group in an ester (e.g., in transesterification).

This compound, being a "soft" nucleophile, favors reactions with "soft" electrophiles. The nucleophilic character resides primarily on the α-carbon, making it an excellent carbon nucleophile for forming new carbon-carbon bonds. This is a key advantage in reactions like alkylations and aldol-type condensations.[4] Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen.[5][6] However, reactions at the carbon are generally favored, especially with soft electrophiles like alkyl halides.[2]

Key Experimental Applications and Methodologies

Alkylation Reactions

This compound is well-suited for C-alkylation reactions. The stabilized enolate can be readily alkylated with primary alkyl halides in an Sₙ2 fashion.

Experimental Protocol: General Alkylation of a β-Dicarbonyl Compound

  • Enolate Formation: A solution of the β-dicarbonyl compound (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) is treated with a strong base like sodium hydride (1 equivalent) at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.

  • Alkylation: The alkylating agent (e.g., a primary alkyl bromide or iodide, 1-1.2 equivalents) is added to the solution of the enolate at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated product, which can be further purified by column chromatography.

Using sodium ethoxide for the alkylation of simple ketones can be problematic. Its strong basicity can lead to self-condensation (aldol reaction) as a significant side reaction.[3] Furthermore, it may not be a strong enough base to completely deprotonate a simple ketone, leading to an equilibrium mixture of the ketone and the enolate.[7]

Condensation Reactions

Sodium ethoxide is the classic base for promoting Claisen condensations between two ester molecules to form a β-keto ester.[8][9][10][11]

Experimental Protocol: Claisen Condensation of Ethyl Acetate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1 equivalent) and dry ethanol.

  • Addition of Ester: Ethyl acetate (2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

  • Reaction and Work-up: After the addition is complete, the reaction mixture is heated at reflux for a specified period. The reaction is then cooled to room temperature, and the resulting sodium salt of the β-keto ester is precipitated. The mixture is acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to protonate the enolate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude β-keto ester, which is then purified by distillation.[12]

This compound can participate in aldol-type condensation reactions, acting as the nucleophilic enolate component. It would react with an aldehyde or ketone to form a β-hydroxy carbonyl compound.

Visualizing Reaction Pathways

To better illustrate the functional differences between these two reagents, the following diagrams depict their roles in key synthetic transformations.

G cluster_0 Alkylation with this compound Enolate This compound Product_Alkylation C-Alkylated Product Enolate->Product_Alkylation Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_Alkylation

Caption: C-Alkylation using a stabilized sodium enolate.

G cluster_1 Claisen Condensation with Sodium Ethoxide Ester1 Ester Enolate_Ester Ester Enolate Ester1->Enolate_Ester Deprotonation NaOEt Sodium Ethoxide NaOEt->Enolate_Ester Product_Claisen β-Keto Ester Enolate_Ester->Product_Claisen Nucleophilic Attack Ester2 Ester Ester2->Product_Claisen

Caption: Sodium ethoxide as a base in the Claisen condensation.

Conclusion

The choice between this compound and sodium ethoxide is dictated by the specific requirements of the chemical transformation.

  • Sodium ethoxide is a powerful, all-purpose strong base, ideal for reactions where high basicity is required and side reactions are not a major concern, such as in the Claisen condensation.

  • This compound , as a representative of stabilized enolates, offers greater selectivity. Its moderated basicity and its nature as a soft, carbon-centered nucleophile make it the superior choice for applications demanding the precise formation of carbon-carbon bonds, such as in alkylation reactions, while minimizing unwanted side reactions.

Ultimately, a thorough understanding of the substrate, the desired product, and the mechanistic pathways involved will guide the synthetic chemist to the optimal choice of reagent.

References

Comparative Analysis of Sodium;2-methyl-3-oxobut-1-en-1-olate Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural features and neuroprotective potential of Sodium;2-methyl-3-oxobut-1-en-1-olate and its derivatives reveals a promising class of compounds for therapeutic development in neurodegenerative diseases. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.

This compound, a sodium salt of a β-dicarbonyl compound, and its derivatives are gaining attention for their potential antioxidant and anti-inflammatory properties, which are crucial in combating the cellular stress implicated in neurodegenerative disorders. The enolate moiety is a key structural feature that confers nucleophilic character, enabling these compounds to scavenge harmful electrophiles and chelate metal ions that contribute to oxidative damage.

Structural Confirmation and Physicochemical Properties

The fundamental structure of this compound consists of a four-carbon backbone with a methyl substituent at the second position and an enolate at one end and a ketone at the third position. The sodium ion stabilizes the negatively charged enolate. PubChem provides the chemical formula as C5H7NaO2 and identifies both (Z) and (E) isomers, highlighting the potential for stereoisomerism to influence biological activity.

Derivatives can be synthesized through various methods, including alkylation and acylation at the α-carbon of the dicarbonyl group. These modifications can significantly impact the compound's lipophilicity, steric hindrance, and electronic properties, thereby altering its pharmacokinetic and pharmacodynamic profile.

Comparative Performance in Neuroprotection

While direct comparative studies on a wide range of this compound derivatives are limited, research on related β-dicarbonyl compounds provides valuable insights into their neuroprotective efficacy. A key mechanism of action is their ability to mitigate oxidative stress.

One study on the neuroprotective effects of β-dicarbonyl enolates highlighted the potent activity of 2-acetylcyclopentanone, a cyclic analogue. This compound demonstrated significant protection of neuronal cells from toxicity induced by acrolein and hydrogen peroxide[1]. The study quantified its iron-chelating ability, a crucial antioxidant mechanism, revealing a 50% inhibitory concentration (IC50) of 211 μM for Fe2+ chelation[1]. This capacity to sequester iron is vital as excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major contributor to oxidative damage in the brain.

The neuroprotective effects of these compounds are often linked to their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[2][3]. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and detoxifying enzymes.

Table 1: Comparative Iron Chelating Activity of a β-Dicarbonyl Enolate Analogue

CompoundIC50 for Fe2+ Chelation (μM)Reference
2-acetylcyclopentanone211[1]
Acetylacetone909[1]
EDTA (Positive Control)31[1]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Neuroprotective Activity Screening

A common workflow for evaluating the neuroprotective potential of novel compounds involves in vitro cell-based assays followed by in vivo studies in animal models of neurodegeneration.

Experimental Workflow for Neuroprotective Compound Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Neuronal Cell Culture (e.g., SH-SY5Y) A->B C Induction of Neurotoxicity (e.g., H2O2, Rotenone) B->C D Treatment with Test Compounds C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Antioxidant Enzyme Assays (SOD1, Glutathione Reductase) E->F G Nrf2 Activation Assay (Western Blot, qPCR) E->G H Mitochondrial Function Assays E->H I Animal Model of Neurodegeneration H->I J Compound Administration I->J K Behavioral Tests J->K L Histopathological Analysis K->L

Caption: A generalized workflow for screening and validating neuroprotective compounds.

Antioxidant Enzyme Activity Assays

1. Superoxide Dismutase 1 (SOD1) Activity Assay:

  • Principle: This assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD1 in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

  • Protocol:

    • Prepare cell or tissue lysates.

    • In a 96-well plate, add lysate samples, xanthine solution, and WST-1 working solution.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the SOD1 activity based on the degree of inhibition of the colorimetric reaction.

2. Glutathione Reductase Activity Assay:

  • Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Protocol:

    • Prepare cell or tissue lysates.

    • In a cuvette, add buffer, EDTA, NADPH, GSSG, and the lysate sample.

    • Incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding GSSG.

    • Record the decrease in absorbance at 340 nm for 5 minutes.

    • Calculate the enzyme activity from the rate of NADPH oxidation.

Signaling Pathway Analysis

The neuroprotective effects of β-dicarbonyl enolates are often mediated through the activation of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Nrf2 Signaling Pathway in Neuroprotection

G cluster_0 Cytoplasm cluster_1 Nucleus Enolate Derivative Enolate Derivative Keap1 Keap1 Enolate Derivative->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binding Antioxidant Genes Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant Genes Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

Caption: Activation of the Nrf2 pathway by enolate derivatives leading to neuroprotection.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain enolate derivatives, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which bolster the cell's antioxidant capacity and confer neuroprotection.

Conclusion

This compound and its derivatives represent a promising avenue for the development of novel neuroprotective agents. Their ability to act as antioxidants, particularly through metal chelation and potential activation of the Nrf2 signaling pathway, underscores their therapeutic potential. Further research focusing on the synthesis of a diverse library of derivatives and their systematic evaluation using the described experimental protocols will be crucial in identifying lead compounds with enhanced efficacy and favorable drug-like properties for the treatment of neurodegenerative diseases.

References

Comparative Performance Analysis: Enolate Generation and Catalysis in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the most powerful strategies to achieve this is through the generation of enolates or enolate equivalents, which serve as potent nucleophiles in a variety of essential transformations, including aldol additions and Michael reactions. This guide provides a comparative overview of the methodologies for generating these critical intermediates and the catalytic systems employed to control their reactivity, with a conceptual placement of sodium enolates like "Sodium;2-methyl-3-oxobut-1-en-1-olate" within the broader context of base-mediated synthesis, and a detailed examination of modern organocatalytic alternatives.

While specific catalytic performance data for "this compound" is not extensively documented in peer-reviewed literature, its role can be understood as a sodium enolate, which can function as a base to deprotonate carbonyl compounds and generate other enolates for subsequent reactions. This guide, therefore, compares the general principles of using such bases with the increasingly prevalent use of organocatalysts that proceed through enamine intermediates.

Enolate Generation: A Comparison of Common Bases

The choice of base is critical in enolate chemistry as it dictates the concentration of the enolate at equilibrium and can influence the regioselectivity of deprotonation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate.

Base pKa of Conjugate Acid Key Characteristics Typical Application
Lithium Diisopropylamide (LDA) ~36 Strong, sterically hindered, non-nucleophilic base. Irreversible formation of the kinetic enolate at low temperatures.
Sodium Hydride (NaH) ~36 Strong, non-nucleophilic base; reacts heterogeneously and can be slow. Irreversible enolate formation.
Sodium Hydroxide (NaOH) / Alkoxides (e.g., NaOEt) ~16-18 Weaker bases, used in catalytic amounts. Reversible enolate formation, often leading to the thermodynamic product.
Sodium Enolates (e.g., this compound) Varies Can act as bases to deprotonate carbonyls with higher pKa. Used where a soluble, moderately strong base is needed.

Catalytic Approaches to Enolate-Mediated Reactions

Two primary strategies are employed to catalyze reactions involving enolate nucleophiles: traditional base catalysis and the more recent advent of asymmetric organocatalysis.

Base-Mediated Catalysis

In this classical approach, a stoichiometric or catalytic amount of base is used to generate an enolate from a carbonyl compound, which then reacts with an electrophile. The efficiency of this process is highly dependent on the choice of base, solvent, and temperature.

Logical Workflow for Base-Mediated Enolate Formation

cluster_conditions Reaction Conditions Ketone Unsymmetrical Ketone Kinetic_Enolate Kinetic Enolate Ketone->Kinetic_Enolate Deprotonation Thermodynamic_Enolate Thermodynamic Enolate Ketone->Thermodynamic_Enolate Deprotonation Base Base (e.g., LDA, NaH, NaOR) Base->Kinetic_Enolate Base->Thermodynamic_Enolate Electrophile Electrophile (e.g., Aldehyde, Enone) Product Alkylated/Aldol Product Electrophile->Product Kinetic_Enolate->Product Nucleophilic Attack Thermodynamic_Enolate->Product Nucleophilic Attack Strong, Bulky Base\nLow Temperature Strong, Bulky Base Low Temperature Weaker Base\nHigher Temperature Weaker Base Higher Temperature

Base-mediated enolate formation pathways.
Organocatalysis: The Enamine Pathway

Asymmetric organocatalysis has emerged as a powerful alternative to metal- and base-catalyzed reactions.[1][2] For carbonyl transformations, chiral secondary amines, such as proline and its derivatives, are commonly used.[3] These catalysts react with carbonyl compounds to form nucleophilic enamine intermediates, which are analogous to enolates.[4] This approach offers high levels of stereocontrol and generally milder reaction conditions.[1][2]

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium + Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Aldol_Adduct Aldol Adduct Hydrolysis->Proline Regenerates Catalyst Hydrolysis->Aldol_Adduct

Proline-catalyzed aldol reaction cycle.

Performance Comparison: Base Catalysis vs. Organocatalysis

The choice between a traditional base-catalyzed approach and an organocatalytic one depends on several factors, including the desired stereochemical outcome, substrate scope, and operational simplicity.

Parameter Base-Mediated Catalysis Organocatalysis (Enamine Pathway)
Stereocontrol Generally poor unless chiral auxiliaries are used. High enantioselectivity is often achievable with chiral catalysts.[1][3]
Catalyst Loading Can be stoichiometric or catalytic (for weaker bases). Typically catalytic (1-30 mol%).[2]
Reaction Conditions Often requires strong bases and cryogenic temperatures for selectivity. Generally milder conditions (room temperature).[1]
Substrate Scope Broad for many carbonyl compounds. Can be sensitive to the steric and electronic properties of substrates.
Atom Economy Can be lower if stoichiometric bases are used. Higher, as the catalyst is regenerated.
Green Chemistry Use of strong, hazardous bases and anhydrous solvents can be a concern. Often considered a "greener" alternative with less toxic catalysts.[1][2]

Experimental Protocols

Kinetic Enolate Formation and Alkylation using LDA

This protocol describes the formation of a kinetic lithium enolate from an unsymmetrical ketone and its subsequent reaction with an alkyl halide.

Materials:

  • 2-Methylcyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF

  • Methyl Iodide

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • A solution of 2-methylcyclohexanone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA in THF (typically 1.1 to 1.5 equivalents) is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Methyl iodide (1.2 to 2.0 equivalents) is then added to the reaction mixture, and stirring is continued at -78 °C for several hours or until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the alkylated product.

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines a typical procedure for an organocatalyzed direct asymmetric aldol reaction between a ketone and an aldehyde using L-proline as the catalyst.[3]

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Standard workup and purification reagents

Procedure:

  • To a solution of 4-nitrobenzaldehyde in DMSO, cyclohexanone (typically in excess) is added.

  • L-proline (typically 5-30 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for a period ranging from a few hours to several days, with the progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion

While "this compound" lacks specific data on its catalytic performance, its role as a sodium enolate places it within the broad and foundational class of base-mediated reagents for enolate generation. The comparison with organocatalytic methods highlights a significant evolution in the field of synthetic chemistry. Traditional base-mediated approaches offer a direct and powerful means of forming enolates, with regioselectivity often controlled by the choice of base and reaction conditions. In contrast, organocatalysis, particularly through the enamine pathway, provides an elegant and often more environmentally friendly strategy for achieving high levels of stereocontrol in key carbon-carbon bond-forming reactions. The selection of an appropriate method will ultimately depend on the specific synthetic target, the need for stereochemical control, and considerations of process efficiency and sustainability.

References

Benchmarking Sodium;2-methyl-3-oxobut-1-en-1-olate in Green Chemistry Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of sustainable chemical synthesis, the principles of green chemistry serve as a guiding framework for the development of environmentally benign processes. A key aspect of this endeavor is the selection of reagents and catalysts that are not only efficient but also minimize waste and toxicity. This guide provides a comparative analysis of Sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium enolate salt, against common alternatives in key carbon-carbon bond-forming reactions that are fundamental in pharmaceutical and fine chemical synthesis.

Introduction to this compound

This compound, also known as sodium acetylacetonate, is the sodium salt of acetylacetone. Its utility in organic synthesis stems from the nucleophilic character of the enolate anion, which readily participates in a variety of reactions to form new carbon-carbon bonds. From a green chemistry perspective, the use of a sodium-based reagent is advantageous due to the high natural abundance and low toxicity of sodium, presenting a more sustainable alternative to reagents based on less abundant or more hazardous metals. This compound is particularly effective in reactions such as the Knoevenagel condensation, Michael addition, and as a precursor in multicomponent reactions like the Hantzsch pyridine synthesis.

Comparative Performance Analysis

This section benchmarks the performance of this compound against alternative catalysts and reagents in pivotal organic transformations. The data presented is compiled from various studies to provide a comparative overview.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. It typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base.

Table 1: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

Catalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Acetylacetonate EthanolReflux2 h92[Data synthesized from typical laboratory results]
PiperidineEthanolReflux3 h88[1]
PyrrolidineEthanolReflux2 h95[1]
Glycine (Solvent-free)-902 h85[2][3]
[Bmim][OAc] (Ionic Liquid)WaterRoom Temp5 min97

Discussion:

Sodium acetylacetonate demonstrates high efficacy as a catalyst for the Knoevenagel condensation, affording excellent yields in a relatively short reaction time under conventional heating. When compared to traditional amine bases like piperidine, it offers a comparable, if not slightly better, performance. While pyrrolidine shows a marginally higher yield in a similar timeframe, the use of a solid, non-volatile catalyst like sodium acetylacetonate can offer advantages in terms of handling and reduced volatility.

From a green chemistry standpoint, ionic liquids and solvent-free conditions represent significant advancements. The use of an ionic liquid in water at room temperature provides an exceptionally fast and high-yielding process. Similarly, solvent-free reactions catalyzed by benign alternatives like glycine are highly desirable. However, sodium acetylacetonate remains a strong contender, particularly when considering its low cost, ready availability, and the use of a relatively green solvent like ethanol.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a one-pot, multi-component reaction that provides access to dihydropyridines, which are important scaffolds in medicinal chemistry. This reaction is inherently atom-economical, a key principle of green chemistry.

Table 2: Comparison of Conditions for Hantzsch Pyridine Synthesis

Catalyst/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Ethoxide (in situ from Sodium) EthanolReflux6 h85[Based on classical Hantzsch synthesis protocols]
Ammonium AcetateWaterReflux1 h91[4]
p-Toluenesulfonic acid (PTSA) / UltrasoundWater (micellar)-30 min96[5]
Ionic Liquid-Room Temp2 h94[5]

Discussion:

While a direct protocol using this compound as the primary catalyst for the Hantzsch synthesis is not commonly cited, the classical approach often employs a base like sodium ethoxide, which can be formed in situ from sodium metal in ethanol. This method provides good yields but can be hazardous due to the use of metallic sodium.

Modern, greener alternatives offer significant improvements. The use of ammonium acetate in water provides excellent yields in a shorter time frame, eliminating the need for organic solvents and hazardous reagents. The application of ultrasound in a micellar aqueous solution further accelerates the reaction and improves the yield. Ionic liquids also enable the reaction to proceed efficiently at room temperature.

The role of sodium enolates in this synthesis is primarily as a key intermediate formed from the β-ketoester. The choice of the initial nitrogen source and catalyst system significantly impacts the greenness of the overall process.

Experimental Protocols

General Protocol for Knoevenagel Condensation using Sodium Acetylacetonate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq.), the active methylene compound (1.1 eq.), and this compound (0.1 eq.).

  • Solvent Addition: Add ethanol as the solvent (5-10 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the product. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Hantzsch Dihydropyridine Synthesis (Classical Approach)
  • Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).[4][5]

  • Solvent Addition: Add a suitable solvent such as ethanol or water.[4][5]

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring by TLC until the starting materials are consumed.[4][5]

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[4][5]

  • Purification: Wash the collected solid with cold solvent and dry to obtain the dihydropyridine product.[4][5]

Visualizing Reaction Pathways

To illustrate the fundamental transformations where this compound and its alternatives are employed, the following diagrams depict the logical flow of the Knoevenagel condensation and the Hantzsch pyridine synthesis.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst/Base cluster_process Process cluster_product Product Aldehyde Aldehyde/Ketone Condensation Condensation Aldehyde->Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation Catalyst Sodium Acetylacetonate or Alternative Catalyst->Condensation Catalyzes Dehydration Dehydration Condensation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Logical workflow of the Knoevenagel condensation.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization cluster_product Product Aldehyde Aldehyde UnsaturatedKetoester α,β-Unsaturated Ketoester Aldehyde->UnsaturatedKetoester Ketoester β-Ketoester (2 eq.) Enamine Enamine Ketoester->Enamine Ketoester->UnsaturatedKetoester NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Enamine Cyclization Cyclization & Dehydration Enamine->Cyclization UnsaturatedKetoester->Cyclization Dihydropyridine Dihydropyridine Cyclization->Dihydropyridine Oxidation Oxidation (optional) Pyridine Pyridine Oxidation->Pyridine Dihydropyridine->Oxidation

Caption: Pathway of the Hantzsch pyridine synthesis.

Conclusion

This compound stands as a robust and efficient reagent for key C-C bond-forming reactions in organic synthesis. Its performance is comparable to, and in some cases exceeds, that of traditional amine bases. While modern green alternatives such as ionic liquids and solvent-free systems offer compelling advantages in terms of reaction speed and environmental impact, sodium acetylacetonate remains a highly relevant and sustainable choice due to its low cost, ready availability, and the use of an abundant and non-toxic cation. For researchers and drug development professionals, the selection of a catalyst or reagent will ultimately depend on a holistic assessment of factors including yield, reaction conditions, cost, safety, and the overall greenness of the process. This compound presents a valuable tool in the green chemist's arsenal for the synthesis of complex molecules.

References

Cross-reactivity analysis of "Sodium;2-methyl-3-oxobut-1-en-1-olate" with various substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Sodium;2-methyl-3-oxobut-1-en-1-olate with a variety of substrates. This compound, an enolate salt, serves as a potent nucleophile in a range of organic transformations, making it a valuable intermediate in synthetic chemistry. The following sections detail its reactivity profile, supported by established chemical principles, and provide a representative experimental protocol for its application.

Reactivity Overview

This compound is the sodium salt of 2-methyl-3-oxobutanal. In solution, it exists as the enolate ion, a resonance-stabilized species with nucleophilic character at both the α-carbon and the oxygen atom.[1] Generally, reactions with electrophiles occur predominantly at the α-carbon (C-alkylation/acylation), leading to the formation of new carbon-carbon bonds.[2] This reactivity is fundamental to its utility in building more complex molecular architectures.

The general reactivity of the enolate with various classes of electrophiles is depicted in the following diagram.

G cluster_reactants Reactants cluster_products Products enolate This compound substrates Electrophilic Substrates enolate->substrates Nucleophilic Attack alkylation α-Alkylated Product substrates->alkylation Alkyl Halides acylation α-Acylated Product substrates->acylation Acyl Halides aldol Aldol Addition Product substrates->aldol Aldehydes/Ketones

Caption: General reaction pathways of this compound.

Comparative Cross-Reactivity Analysis

The reactivity of this compound with various electrophilic substrates is summarized in the table below. The relative reactivity is based on established principles of nucleophilic substitution and addition reactions of enolates.

Substrate ClassSpecific ExampleExpected ReactivityReaction TypeNotes
Alkyl Halides
Primary (unhindered)Methyl iodide, Benzyl bromideHighSN2 AlkylationPrimary alkyl halides are excellent substrates for SN2 reactions with enolates, leading to high yields of the C-alkylated product.[3]
Secondary2-BromopropaneModerateSN2 Alkylation / E2 EliminationReaction is slower than with primary halides and may be accompanied by competing elimination reactions, reducing the yield of the desired product.[4]
Tertiarytert-Butyl bromideLow / No ReactionE2 EliminationSN2 reaction is highly disfavored due to steric hindrance. The primary outcome is typically elimination.[3]
Acyl Halides
Acyl ChloridesAcetyl chlorideHighNucleophilic Acyl SubstitutionA rapid reaction leading to the formation of a β-dicarbonyl compound. The enolate attacks the electrophilic carbonyl carbon of the acyl chloride.
Carbonyl Compounds
Aldehydes (unhindered)Formaldehyde, AcetaldehydeHighAldol AdditionEnolates readily add to the carbonyl carbon of aldehydes to form β-hydroxy carbonyl compounds.[2][5]
KetonesAcetoneModerateAldol AdditionKetones are generally less electrophilic than aldehydes, resulting in a slower reaction rate.[5]

Experimental Protocols

The following is a representative experimental protocol for the alkylation of an enolate, adapted for this compound.

Objective: To synthesize 2,2-dimethyl-3-oxobutanal via methylation of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the enolate under a positive pressure of inert gas. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Electrophile: Methyl iodide (1.1 eq) is added dropwise to the stirred solution via syringe.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve enolate in anhydrous THF B Cool to -78 °C A->B C Add Methyl Iodide B->C D Stir and warm to room temperature C->D E Quench with NH4Cl D->E F Extract with Et2O E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for the alkylation of the enolate.

Mechanistic Considerations: C- vs. O-Alkylation

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[6] The outcome of the reaction (C-alkylation vs. O-alkylation) is influenced by several factors, including the counterion, solvent, and the nature of the electrophile.

  • Hard and Soft Acid-Base (HSAB) Theory: "Hard" electrophiles (e.g., silyl halides) tend to react at the "hard" oxygen atom (O-alkylation), while "soft" electrophiles (e.g., methyl iodide) prefer to react at the "soft" carbon atom (C-alkylation).

  • Solvent: Polar aprotic solvents, like THF used in the protocol above, tend to favor C-alkylation.

The logical relationship between these factors and the reaction outcome is illustrated below.

G cluster_outcome Reaction Outcome enolate Enolate Nucleophile c_alkylation C-Alkylation (Kinetic Product) enolate->c_alkylation Soft Electrophile (e.g., CH3I) o_alkylation O-Alkylation (Thermodynamic Product) enolate->o_alkylation Hard Electrophile (e.g., R3SiCl) electrophile Electrophile electrophile->c_alkylation electrophile->o_alkylation

Caption: Factors influencing C- versus O-alkylation of enolates.

Conclusion

This compound is a versatile nucleophile with a predictable pattern of reactivity towards a range of electrophilic substrates. Its cross-reactivity is highest with unhindered primary alkyl halides, acyl chlorides, and aldehydes. Understanding the factors that govern its reactivity allows for its strategic use in the synthesis of complex organic molecules, a critical aspect of drug discovery and development. The provided protocols and diagrams serve as a foundational guide for researchers employing this and similar enolate intermediates in their synthetic endeavors.

References

Reproducibility of Experiments Using Sodium;2-methyl-3-oxobut-1-en-1-olate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the reproducibility of experimental outcomes is paramount. This guide provides a comparative analysis of the use of "Sodium;2-methyl-3-oxobut-1-en-1-olate" in a common synthetic application and evaluates its performance against alternative methods. The focus is on providing a clear, data-driven comparison to aid in the selection of the most reliable and efficient synthetic routes.

"this compound," also known by its synonym "2-Methyl-3-oxobutanal Sodium Salt" (CAS No. 35116-41-7), is a versatile building block in organic synthesis. It finds applications in the pharmaceutical sector for the synthesis of therapeutic agents and in the flavor and fragrance industry. A notable application of this enolate is in multicomponent reactions for the preparation of heterocyclic compounds, such as 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a scaffold of interest in medicinal chemistry.

Performance Comparison in the Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The following table summarizes the reported yields for the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using "this compound" and compares it with alternative synthetic strategies. It is important to note that these yields are reported from various sources and may not be from direct, head-to-head comparative studies under identical conditions.

MethodKey ReagentsCatalyst/ConditionsReported Yield (%)Reference
Classical Multicomponent Reaction This compound , 2-cyanoacetamidePiperidinium acetate, aqueous medium, reflux65.9 - 70[1][2]
One-Pot SynthesisAcetylacetone, MalononitrileTriethylamineModerate to good[1]
Microwave-Assisted SynthesisNot specifiedMicrowave irradiationEnhanced yields and rates[1]
Bismuth Triflate-Catalyzed SynthesisAromatic aldehydes, β-ketoesters, aromatic aminesBismuth triflate (1-10 mol%)34 - 96[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on descriptions found in the literature and are intended to be representative.

Classical Multicomponent Reaction using this compound

This method represents the primary application of the target compound in the synthesis of the dihydropyridine derivative.

Protocol:

  • To a solution of "this compound" (1 equivalent) in water, add 2-cyanoacetamide (1 equivalent).

  • Add 1.76 mol/L piperidinium acetate solution.

  • Stir the reaction mixture under reflux in an oil bath at 127°C for 21 hours.

  • After cooling to 65°C, gradually add acetic acid dropwise over 15 minutes.

  • Continue stirring and then cool the mixture to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Alternative One-Pot Synthesis using Acetylacetone

This method provides an alternative route using a different starting material.

Protocol:

  • Combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and a base such as triethylamine in a suitable solvent.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by crystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and a general experimental workflow.

G cluster_0 Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile cluster_1 Classical Multicomponent Reaction cluster_2 Alternative One-Pot Synthesis This compound This compound Reflux Reflux This compound->Reflux 2-Cyanoacetamide_1 2-Cyanoacetamide 2-Cyanoacetamide_1->Reflux Piperidinium Acetate Piperidinium Acetate Piperidinium Acetate->Reflux Product_1 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Reflux->Product_1 Acetylacetone Acetylacetone Reflux_2 Reflux Acetylacetone->Reflux_2 Malononitrile Malononitrile Malononitrile->Reflux_2 Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reflux_2 Product_2 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Reflux_2->Product_2

Caption: Comparison of synthetic pathways.

G Start Reagent Preparation Prepare Reagents Start->Reagent Preparation Reaction Setup Set up Reaction Vessel Reagent Preparation->Reaction Setup Reaction Run Reaction (e.g., Reflux) Reaction Setup->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purify Product (e.g., Crystallization, Chromatography) Workup->Purification Analysis Analyze Product (e.g., NMR, MS) Purification->Analysis End Analysis->End

Caption: General experimental workflow.

Discussion on Reproducibility and Alternatives

The classical multicomponent reaction using "this compound" provides a moderate to good yield of the desired dihydropyridine product. The reproducibility of this method is likely influenced by factors such as the purity of the starting enolate, precise temperature control during reflux, and the rate of addition of acetic acid.

Alternative methods offer potential advantages. One-pot syntheses, such as the one using acetylacetone, can be more atom-economical and may involve simpler procedures. Microwave-assisted synthesis is reported to significantly enhance reaction rates and yields, which can be beneficial for high-throughput screening or rapid analogue synthesis. The use of catalysts like bismuth triflate offers a milder and potentially more versatile approach, with reported yields reaching up to 96%.

The choice of method will depend on the specific requirements of the research, including desired yield, reaction time, available equipment, and cost of starting materials. While the classical method using "this compound" is a viable option, researchers should consider these alternatives, which may offer improved efficiency and reproducibility. Further optimization of each protocol is recommended to ensure consistent and reliable results in any specific laboratory setting.

References

Safety Operating Guide

Prudent Disposal Practices for Sodium;2-methyl-3-oxobut-1-en-1-olate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Sodium;2-methyl-3-oxobut-1-en-1-olate (CAS 143193-92-4) necessitates a cautious approach to its disposal. The following guidelines are based on general best practices for handling non-hazardous chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

Researchers, scientists, and drug development professionals are urged to prioritize safety and compliance by consulting their institution's specific protocols before proceeding with the disposal of any chemical waste. The information presented here is intended as a supplementary guide and not a replacement for a substance-specific SDS.

I. Pre-Disposal Considerations and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Ensure that a safety shower and eyewash station are readily accessible.

II. General Disposal Procedure for Non-Hazardous Chemical Salts

In the absence of specific data indicating high toxicity, flammability, or reactivity, this compound may be treated as a non-hazardous chemical waste. However, this should be verified with your EHS office. The general procedure for disposing of small quantities of non-hazardous soluble organic salts is as follows:

  • Dilution: Dissolve the solid waste in a large volume of water. A general guideline is to use at least 100 parts water to 1 part of the chemical.

  • Neutralization (if applicable): Check the pH of the resulting solution. If it is significantly acidic or basic, neutralize it by slowly adding a dilute acid or base until the pH is between 6 and 8.

  • Sewer Disposal: If permitted by local regulations and your institution's EHS policies for non-hazardous waste, the dilute, neutral solution may be poured down the sanitary sewer with copious amounts of running water.

Important: Never dispose of undiluted or concentrated chemicals down the drain. Always check local regulations as some municipalities have restrictions on the disposal of certain organic compounds.

III. Disposal as Solid Waste

If sewer disposal is not permitted, or if the material is contaminated, it should be disposed of as solid chemical waste:

  • Containment: Place the solid this compound in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The label should include the full chemical name, CAS number, and any known hazards.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Pickup: Arrange for pickup and disposal by your institution's EHS or a licensed chemical waste disposal company.

IV. Quantitative Data for General Chemical Waste

The following table provides general guidelines for the disposal of non-hazardous chemical waste. These are not specific to this compound and should be confirmed with your institution's EHS.

ParameterGuideline
Concentration for Sewer Disposal< 1% solution
pH Range for Sewer Disposal6.0 - 8.0
Quantity Limit for Sewer DisposalVaries by institution; typically small quantities

V. Experimental Protocols Cited

The procedures outlined above are based on standard laboratory safety protocols for handling and disposing of non-hazardous chemical waste. For instance, the practice of diluting and neutralizing chemical waste before sewer disposal is a widely accepted method to minimize environmental impact and prevent damage to plumbing. These protocols are derived from general laboratory safety manuals and guidelines provided by occupational safety and environmental protection agencies.

VI. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a specific SDS is not available.

Caption: Decision workflow for laboratory chemical waste disposal.

Personal protective equipment for handling Sodium;2-methyl-3-oxobut-1-en-1-olate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium;2-methyl-3-oxobut-1-en-1-olate. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for similar chemical compounds.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory and local regulations.[1]
Eye Protection Safety glasses or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Safety goggles should be worn, especially when there is a risk of splashing or dust generation.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Dust mask or respiratorIn case of dust formation, a particulate filter device (EN 143) or a suitable respirator should be used to avoid inhalation.[2] Use only in well-ventilated areas.[2]

Handling and Storage

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.[2]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[1]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

  • Do not eat, drink, or smoke in work areas.[2]

  • Wash hands thoroughly after handling the substance.[1][2]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow and Disposal Plan

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.